molecular formula C8H7N3OS B13119308 2-(Methylthio)pyrido[2,3-d]pyrimidin-4(3H)-one

2-(Methylthio)pyrido[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B13119308
M. Wt: 193.23 g/mol
InChI Key: XITZMAGEYZMBHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Methylthio)pyrido[2,3-d]pyrimidin-4(3H)-one is a high-value chemical building block in medicinal chemistry and anticancer research. This compound serves as a versatile precursor for the synthesis of a diverse range of pyridopyrimidine derivatives, a scaffold recognized for its broad biological significance . Research highlights its central role in the design and development of novel inhibitors targeting the Epidermal Growth Factor Receptor (EGFR), a well-validated protein kinase target in oncology . Pyrido[2,3-d]pyrimidine derivatives are investigated as potent agents against various cancer cell lines, including breast (MCF-7), lung (A549), ovarian (SKOV3), and prostate cancers . The mechanism of action for these synthetic derivatives often involves competitive inhibition at the ATP-binding site of tyrosine kinases like EGFR, disrupting crucial signaling pathways that drive cancer cell proliferation and survival . The methylthio group at the 2-position offers a strategic handle for further functionalization, enabling the exploration of structure-activity relationships to optimize potency and selectivity, particularly against resistant mutant forms of EGFR such as EGFRT790M . This compound is intended for Research Use Only (RUO) and is strictly not for diagnostic, therapeutic, or any human use.

Properties

Molecular Formula

C8H7N3OS

Molecular Weight

193.23 g/mol

IUPAC Name

2-methylsulfanyl-3H-pyrido[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C8H7N3OS/c1-13-8-10-6-5(7(12)11-8)3-2-4-9-6/h2-4H,1H3,(H,9,10,11,12)

InChI Key

XITZMAGEYZMBHE-UHFFFAOYSA-N

Canonical SMILES

CSC1=NC2=C(C=CC=N2)C(=O)N1

Origin of Product

United States

Foundational & Exploratory

Spectroscopic analysis (NMR, IR, Mass Spec) of 2-(Methylthio)pyrido[2,3-d]pyrimidin-4(3H)-one

[1]

Executive Summary & Structural Context

The pyrido[2,3-d]pyrimidine core is a bioisostere of quinazoline and pteridine.[1] The specific derivative This compound presents unique analytical challenges due to its fused ring system, potential for lactam-lactim tautomerism, and the electronic influence of the methylthio group.[1]

  • Molecular Formula:

    
    [1]
    
  • Molecular Weight: 193.23 g/mol

  • Key Structural Features:

    • S-Methyl Group: A sharp diagnostic singlet in NMR; distinct isotopic pattern in MS.[1]

    • Lactam Core: The C4-carbonyl and N3-H functionality dominates in polar solvents (DMSO-d6), contrasting with the 4-hydroxy tautomer.[1]

    • Pyridine Ring: An ABX spin system (or AMX depending on field strength) for protons H-5, H-6, and H-7.[1]

Tautomeric Equilibrium

Understanding the tautomerism is a prerequisite for accurate spectral assignment. In the solid state and polar solvents (DMSO, MeOH), the lactam (NH-one) form is thermodynamically favored over the lactim (OH) form.

TautomerismLactamLactam Form(Dominant in DMSO/Solid)C=O stretch ~1680 cm-1LactimLactim Form(Minor/Trace)-OH stretch, Aromatic C-OLactam->Lactim Proton TransferLactim->Lactam Equilibrium

Figure 1: Tautomeric equilibrium favoring the lactam structure in polar media.[1]

Mass Spectrometry (MS) Analysis

Mass spectrometry provides the first line of evidence for identity, specifically through the molecular ion and the sulfur isotope pattern.

Ionization & Isotopic Pattern
  • Ionization Mode: ESI (+) (Electrospray Ionization) is preferred.[1]

  • Molecular Ion (

    
    ):  Observed at m/z 194.04 .[1]
    
  • Sulfur Signature: The presence of

    
     (4.2% natural abundance) creates a distinct M+2  peak at m/z 196. The intensity ratio of 
    
    
    should be approximately 100 : 4.5 .[1]
Fragmentation Pathway (MS/MS)

Fragmentation typically follows identifying losses of the methylthio group and the carbonyl moiety.

  • Precursor: m/z 194 (

    
    )
    
  • Primary Loss (Methyl Radical): Loss of

    
     (15 Da) 
    
    
    m/z 179.[1]
  • Secondary Loss (Carbon Monoxide): Expulsion of CO (28 Da) from the lactam ring is a hallmark of pyrimidinones.

  • Alternative Pathway: Loss of methanethiol (

    
    , 48 Da) leads to the aromatized species.
    

MS_FragmentationM_Ion[M+H]+ m/z 194Frag1[M - CH3]+ m/z 179M_Ion->Frag1- CH3 (15)Frag2[M - CO]+ m/z 166M_Ion->Frag2- CO (28)CoreCore Scaffold BreakdownFrag1->CoreRing CleavageFrag2->Core

Figure 2: Proposed fragmentation logic for the [M+H]+ ion.[1]

Infrared Spectroscopy (FT-IR)

IR is the primary tool for confirming the lactam tautomer.[1]

Functional GroupFrequency (

)
Assignment & Notes
N-H Stretch

Broad band.[1] Indicates the presence of the amide N-H (Lactam). Absence suggests O-alkylation or Lactim (rare).[1]
C=O Stretch

Strong, sharp band.[1] Characteristic of cyclic amides (pyrimidin-4-one).
C=N Stretch

Skeletal vibrations of the fused pyridine/pyrimidine rings.[1]
C-S Stretch

Weak band, often obscured, but confirms the thioether linkage.

Diagnostic Check: If a strong band appears

1

1

Nuclear Magnetic Resonance (NMR)

NMR provides the definitive regiochemical assignment. The data below assumes DMSO-d6 as the solvent, which prevents exchange broadening often seen in

H NMR (Proton)

The spectrum consists of three distinct regions: the exchangeable amide, the aromatic pyridine protons, and the aliphatic methylthio group.

Proton

(ppm)
Multiplicity

(Hz)
Assignment Logic
N3-H

Broad Singlet-Deshielded amide proton.[1] Disappears on

shake.
H-7

dd

Most deshielded aromatic proton due to proximity to pyridine Nitrogen (N8).[1]
H-5

dd

Peri-position to the carbonyl (C4).[1] Deshielded by anisotropy of C=O.
H-6

dd

"Middle" proton.[1] Shielded relative to H5/H7.
S-CH3

Singlet-Characteristic methylthio shift.[1]

Coupling Constant Verification:

  • 
     (Ortho coupling).[1]
    
  • 
     (Ortho coupling).[1]
    
  • 
     (Meta coupling).[1]
    
C NMR (Carbon)

Key quaternary carbons confirm the oxidation state and ring fusion.[1]

  • C=O (C4):

    
    .[1]
    
  • C2 (S-C=N):

    
    .[1] The most deshielded carbon due to attachment to both N and S.
    
  • C8a (Bridgehead):

    
    .[1] Adjacent to N1 and N8.
    
  • Aromatic CH (C7):

    
     (Alpha to N).[1]
    
  • Aromatic CH (C5):

    
    .[1]
    
  • Aromatic CH (C6):

    
    .[1]
    
  • C4a (Bridgehead):

    
    .[1]
    
  • S-CH3:

    
    .[1]
    

Experimental Protocols

Protocol A: Sample Preparation for NMR

Objective: Obtain high-resolution spectra without aggregation or exchange broadening.[1]

  • Solvent Choice: Use DMSO-d6 (99.9% D).[1]

    
     is often poor for these fused bicyclic lactams due to solubility issues and H-bonding aggregation.[1]
    
  • Concentration: Dissolve 5-10 mg of sample in 0.6 mL solvent.

  • Acquisition:

    • Run at 298 K .

    • Set relaxation delay (

      
      ) to 
      
      
      seconds to ensure integration accuracy of the aromatic protons vs. the methyl group.
    • Crucial: If N-H is not visible, run the spectrum at 320 K to sharpen the exchangeable signal, or check for water suppression artifacts.

Protocol B: HMBC Analysis for Regiochemistry

To confirm the ring fusion orientation (pyrido[2,3-d] vs [3,2-d] or [3,4-d]), run a 2D HMBC (Heteronuclear Multiple Bond Correlation).[1]

  • Look for: Correlation between H-5 (approx 8.5 ppm) and the C=O (approx 161 ppm).[1]

  • Logic: Only in the [2,3-d] isomer is H-5 within a 3-bond distance of the C4 carbonyl.[1] In other isomers, this distance changes or the chemical environment shifts drastically.

WorkflowStartUnknown SampleStep11. Mass Spec (ESI+)Start->Step1Step2Check M+2 (S isotope)Ratio ~4.5%Step1->Step2Step32. 1H NMR (DMSO-d6)Step2->Step3Step4Verify 3 Arom. Protons(dd, dd, dd) & S-Me SingletStep3->Step4Step53. HMBC ExperimentStep4->Step5DecisionH-5 to C=O Correlation?Step5->DecisionResultConfirmed Structure:This compoundDecision->ResultYes (3-bond)

Figure 3: Analytical workflow for structural validation.

References

  • Synthesis and Biological Evaluation: Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. RSC Advances, 2023.[2]

  • Mass Fragmentation Patterns: Mass spectral fragmentation modes of pyrimidine derivatives. International Journal of Materials and Chemistry, 2014.[3]

  • Tautomerism in Heterocycles: Tautomerism Detected by NMR. Encyclopedia MDPI, 2020.[4]

  • General Spectral Data: Pyrido[2,3-d]pyrimidine derivatives: synthesis and in vitro study. PubMed, 1995.

Methodological & Application

Application Note: Characterization of 2-(Methylthio)pyrido[2,3-d]pyrimidin-4(3H)-one as a Novel Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrido[2,3-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors with therapeutic potential in oncology and inflammatory diseases.[1][2][3] This document provides a comprehensive guide for the characterization of 2-(Methylthio)pyrido[2,3-d]pyrimidin-4(3H)-one, a representative member of this class, as a potential kinase inhibitor. We present detailed protocols for determining its in vitro potency and selectivity, as well as its target engagement and functional effects in a cellular context. The methodologies described herein are designed to provide a robust framework for researchers initiating screening campaigns or conducting lead optimization for novel kinase inhibitors based on the pyrido[2,3-d]pyrimidine core.

Introduction: The Rationale for Targeting Kinases with Pyrido[2,3-d]pyrimidines

Protein kinases are a large family of enzymes that play a critical role in cellular signal transduction by catalyzing the phosphorylation of specific substrates.[4] Their dysregulation is a hallmark of many diseases, most notably cancer, making them a major class of drug targets.[5] The pyrido[2,3-d]pyrimidine core is structurally related to the adenine base of ATP, enabling compounds based on this scaffold to act as competitive inhibitors at the ATP-binding site of kinases.[6] Numerous derivatives have been synthesized and evaluated against a range of kinases, including tyrosine kinases and serine/threonine kinases, demonstrating the versatility of this chemical series.[3][7][8][9][10]

This application note will guide the user through a logical workflow for characterizing a novel compound, this compound, from initial potency determination to cellular activity assessment.

Compound Handling and Preparation

Proper handling and preparation of the test compound are critical for obtaining accurate and reproducible results.

2.1. Compound Properties

PropertyValueSource
Molecular FormulaC₈H₇N₃OS[11]
Molecular Weight193.23 g/mol [11]
AppearanceWhite to Yellow Solid[12]
Storage2-8°C, sealed in a dry environment[12][13]

2.2. Stock Solution Preparation

  • Accurately weigh a precise amount of this compound powder.

  • Dissolve the compound in 100% dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mM).

  • Ensure complete dissolution by gentle vortexing or sonication.

  • Aliquot the stock solution into small volumes to minimize freeze-thaw cycles and store at -20°C or -80°C.

In Vitro Biochemical Assays: Determining Potency and Selectivity

The first step in characterizing a potential kinase inhibitor is to determine its potency against a purified kinase in a biochemical assay. The ADP-Glo™ Kinase Assay is a versatile and robust method for this purpose, as it measures kinase activity by quantifying the amount of ADP produced during the enzymatic reaction.[14][15]

3.1. Primary Kinase Assay: IC50 Determination using ADP-Glo™

This protocol describes the determination of the half-maximal inhibitory concentration (IC50) of this compound against a hypothetical target, Tyrosine Kinase X (TK-X).

Principle of the ADP-Glo™ Assay: This is a two-step luminescent assay. First, the kinase reaction is terminated, and the remaining ATP is depleted. In the second step, the ADP generated is converted to ATP, which is then used in a luciferase/luciferin reaction to produce light. The luminescent signal is directly proportional to the amount of ADP produced and therefore to the kinase activity.[15]

Protocol 1: IC50 Determination with ADP-Glo™

Materials:

  • Purified recombinant TK-X

  • Specific peptide substrate for TK-X

  • This compound

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Kinase Buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT)

  • ATP

  • Staurosporine (positive control inhibitor)

  • 384-well white plates

  • Multichannel pipettes

  • Plate-reading luminometer

Procedure:

  • Compound Dilution:

    • Prepare a serial dilution of this compound in DMSO, followed by a further dilution in Kinase Buffer to the desired 2X final concentrations. A typical starting concentration range might be 100 µM to 1 nM.

    • Include a DMSO-only control (vehicle control) and a positive control inhibitor like staurosporine.

  • Kinase Reaction Setup (5 µL per well):

    • Add 2.5 µL of the 2X compound dilutions to the wells of a 384-well plate.

    • Add 2.5 µL of a 2X enzyme/substrate/ATP mixture (containing TK-X, peptide substrate, and ATP at their optimal concentrations in Kinase Buffer).

    • Note: The final ATP concentration should be at or near its Km for the kinase to accurately determine ATP-competitive inhibition.

  • Kinase Reaction Incubation:

    • Mix the plate gently on a plate shaker.

    • Incubate at room temperature for 1 hour.[16]

  • First Step: ATP Depletion:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.[17]

    • Incubate at room temperature for 40 minutes.[17]

  • Second Step: ADP to ATP Conversion and Detection:

    • Add 10 µL of Kinase Detection Reagent to each well.[17] This reagent converts ADP to ATP and provides luciferase and luciferin.

    • Incubate at room temperature for 30-60 minutes to allow the luminescent signal to develop and stabilize.[15]

  • Data Acquisition:

    • Measure the luminescence of each well using a plate-reading luminometer.

Data Analysis:

  • Normalize the data by setting the average signal of the vehicle (DMSO) control as 100% activity and the average signal of a high-concentration inhibitor control as 0% activity.

  • Plot the normalized percent inhibition against the logarithm of the inhibitor concentration.

  • Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the IC50 value.

3.2. Kinase Selectivity Profiling

To be a viable drug candidate, an inhibitor should ideally be selective for its intended target over other kinases. A lack of selectivity can lead to off-target effects and toxicity. We will describe a conceptual framework for selectivity profiling using a binding assay format.

LanthaScreen™ Eu Kinase Binding Assay: This assay is based on fluorescence resonance energy transfer (FRET) and directly measures the binding of an inhibitor to the kinase.[18][19] A europium (Eu)-labeled antibody binds to the kinase, and a fluorescently labeled ATP-competitive tracer binds to the kinase's active site. When both are bound, FRET occurs. A test compound that displaces the tracer will disrupt FRET, leading to a decrease in the signal.[18][20] This format is advantageous as it is not dependent on enzymatic activity and can be used with both active and inactive kinases.[19]

Protocol 2: Kinase Selectivity Profiling with LanthaScreen™

Materials:

  • Panel of purified kinases (e.g., a diverse panel representing different families of the kinome)

  • Appropriate LanthaScreen™ tracers for each kinase

  • Eu-labeled anti-tag antibody

  • This compound

  • Assay Buffer (provided with the kit)

  • 384-well black plates

  • TR-FRET-capable plate reader

Procedure:

  • Compound Preparation:

    • Prepare this compound at a fixed, high concentration (e.g., 10 µM) in the appropriate assay buffer.

  • Assay Setup (15 µL per well):

    • Add 5 µL of the test compound to the assay wells.

    • Add 5 µL of the kinase/antibody mixture.

    • Add 5 µL of the tracer.

    • Note: The order of addition and concentrations should be optimized for each kinase as per the manufacturer's guidelines.[19]

  • Incubation:

    • Incubate the plate at room temperature for 1 hour, protected from light.[19]

  • Data Acquisition:

    • Read the plate on a TR-FRET-capable reader, measuring the emission at both the europium donor wavelength (e.g., 615 nm) and the tracer acceptor wavelength (e.g., 665 nm).[18]

Data Analysis:

  • Calculate the emission ratio (665 nm / 615 nm).

  • Calculate the percent inhibition at the single concentration tested for each kinase in the panel relative to a DMSO control.

  • Results are often visualized as a dendrogram or a table, highlighting which kinases are most strongly inhibited. For any significant "hits" from this primary screen, a full IC50 curve should be generated using the same assay format.

Cellular Assays: Assessing Target Engagement and Functional Effects

While biochemical assays are crucial for determining direct inhibitory activity, it is essential to confirm that the compound can enter cells and engage its target in a physiological context.[21]

4.1. Cellular Target Engagement: NanoBRET™ Assay

The NanoBRET™ Target Engagement Assay is a powerful method to quantify compound binding to a specific protein target in living cells. The target kinase is expressed as a fusion with NanoLuc® luciferase, and a fluorescent tracer that binds to the kinase is added to the cells. If the test compound enters the cells and binds to the kinase, it will displace the tracer, leading to a decrease in the Bioluminescence Resonance Energy Transfer (BRET) signal.[22]

Protocol 3: Cellular Target Engagement with NanoBRET™

Materials:

  • Cell line (e.g., HEK293) transiently or stably expressing the TK-X-NanoLuc® fusion protein

  • NanoBRET™ TK-X Tracer

  • NanoBRET™ Nano-Glo® Substrate

  • Opti-MEM® I Reduced Serum Medium

  • White 96-well or 384-well plates

  • BRET-capable luminometer

Procedure:

  • Cell Plating:

    • Seed the cells expressing the TK-X-NanoLuc® fusion into the assay plate and allow them to attach overnight.

  • Compound Addition:

    • Prepare serial dilutions of this compound in Opti-MEM®.

    • Add the compound dilutions to the cells and incubate under standard cell culture conditions (37°C, 5% CO₂) for a defined period (e.g., 2 hours).

  • Tracer and Substrate Addition:

    • Prepare a mixture of the NanoBRET™ Tracer and Nano-Glo® Substrate in Opti-MEM®.

    • Add this mixture to the wells.

  • Data Acquisition:

    • Incubate for a short period at room temperature.

    • Measure the donor emission (e.g., 460 nm) and acceptor emission (e.g., >600 nm) using a BRET-capable luminometer.

Data Analysis:

  • Calculate the BRET ratio (Acceptor Emission / Donor Emission).

  • Normalize the data and plot the BRET ratio against the logarithm of the compound concentration.

  • Fit the data to a sigmoidal dose-response curve to determine the cellular IC50, which reflects the concentration required to displace 50% of the tracer from the target kinase in living cells.

4.2. Functional Cellular Assay: Inhibition of Substrate Phosphorylation

The ultimate test of a kinase inhibitor's efficacy is its ability to block the downstream signaling pathway regulated by the target kinase. This can be assessed by measuring the phosphorylation of a known downstream substrate of TK-X.

Protocol 4: Western Blot Analysis of Substrate Phosphorylation

Materials:

  • A cell line that expresses TK-X and its substrate, and has a known stimulus to activate the pathway.

  • This compound

  • Pathway-activating stimulus (e.g., a growth factor)

  • Cell lysis buffer with protease and phosphatase inhibitors

  • Primary antibodies: anti-phospho-substrate (specific for the phosphorylated site) and anti-total-substrate.

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate for HRP

  • SDS-PAGE and Western blotting equipment

Procedure:

  • Cell Treatment:

    • Plate cells and allow them to attach.

    • Pre-treat the cells with various concentrations of this compound for 1-2 hours.

    • Stimulate the cells with the appropriate agonist for a short period (e.g., 15 minutes) to induce substrate phosphorylation. Include an unstimulated control.

  • Cell Lysis:

    • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

    • Clarify the lysates by centrifugation.

  • Western Blotting:

    • Determine the protein concentration of the lysates.

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

    • Block the membrane and probe with the anti-phospho-substrate primary antibody.

    • Wash and incubate with the HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate.

    • Strip the membrane and re-probe with the anti-total-substrate antibody as a loading control.

Data Analysis:

  • Quantify the band intensities for the phospho-substrate and total substrate using densitometry software.

  • Normalize the phospho-substrate signal to the total substrate signal for each sample.

  • Plot the normalized phospho-substrate levels against the inhibitor concentration to determine the cellular IC50 for functional pathway inhibition.

Visualization of Experimental Workflows

Diagram 1: In Vitro IC50 Determination Workflow

cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection ADP-Glo™ Detection cluster_analysis Data Analysis prep_compound Compound Serial Dilution add_reagents Add Compound & Kinase Mix to 384-well Plate prep_compound->add_reagents prep_reagents Prepare 2X Kinase Reaction Mix prep_reagents->add_reagents incubate_reaction Incubate 1 hr at RT add_reagents->incubate_reaction add_adpglo Add ADP-Glo™ Reagent (Stop & ATP Depletion) incubate_reaction->add_adpglo incubate_adpglo Incubate 40 min add_adpglo->incubate_adpglo add_detection Add Kinase Detection Reagent (ADP -> ATP -> Light) incubate_adpglo->add_detection incubate_detection Incubate 30-60 min add_detection->incubate_detection read_plate Read Luminescence incubate_detection->read_plate analyze_data Plot Dose-Response Curve & Calculate IC50 read_plate->analyze_data

Caption: Workflow for determining IC50 using the ADP-Glo™ assay.

Diagram 2: Cellular Pathway Inhibition Workflow

cluster_cell_culture Cell Treatment cluster_biochem Biochemical Analysis cluster_data Data Analysis plate_cells Plate Cells add_inhibitor Pre-treat with Inhibitor plate_cells->add_inhibitor stimulate Stimulate Pathway add_inhibitor->stimulate lyse_cells Lyse Cells stimulate->lyse_cells sds_page SDS-PAGE & Western Blot lyse_cells->sds_page probe_phospho Probe for Phospho-Substrate sds_page->probe_phospho probe_total Probe for Total Substrate probe_phospho->probe_total quantify Densitometry Analysis probe_total->quantify normalize Normalize Phospho/Total Signal quantify->normalize plot Determine Functional IC50 normalize->plot

Caption: Workflow for assessing functional cellular pathway inhibition.

Conclusion

The protocols and workflows detailed in this application note provide a comprehensive framework for the initial characterization of this compound as a potential kinase inhibitor. By systematically assessing its biochemical potency, selectivity, cellular target engagement, and functional activity, researchers can build a robust data package to inform decisions on the progression of this and related compounds in drug discovery programs. The principles and methods described are broadly applicable to the evaluation of other novel small molecule kinase inhibitors.

References

  • ADP Glo Protocol. [Link]

  • Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. Encyclopedia.pub. [Link]

  • Kinase assays. BMG LABTECH. [Link]

  • Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. RSC Publishing. [Link]

  • Synthesis and anticancer activity of some pyrido[2,3- d]pyrimidine derivatives as apoptosis inducers and cyclin-dependent kinase inhibitors. PubMed. [Link]

  • Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors. PubMed. [Link]

  • Eco-friendly Synthesis of Pyrido[2,3-d]pyrimidine Analogs and Their Anticancer and Tyrosine Kinase Inhibition Activities. Bentham Science Publisher. [Link]

  • Spotlight: Cell-based kinase assay formats. Reaction Biology. [Link]

  • Assay Development for Protein Kinase Enzymes. NCBI - NIH. [Link]

  • In vitro kinase assay. Protocols.io. [Link]

  • Assaying Protein Kinase Activity with Radiolabeled ATP. JoVE. [Link]

  • Cell-based Kinase Assays. Profacgen. [Link]

  • How Does a Biochemical Kinase Assay Work?. BellBrook Labs. [Link]

  • IP-Kinase Assay. Bio-protocol. [Link]

  • Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. MDPI. [Link]

  • Synthesis and Biological Evaluation of Pyrido[2,3-d]pyrimidine-2,4-dione Derivatives as eEF-2K Inhibitors. PMC. [Link]

  • Synthesis and biological evaluation of pyrido[2,3-d]pyrimidine-2,4-dione derivatives as eEF-2K inhibitors. PubMed. [Link]

  • Design, synthesis, and anti-cancer evaluation of new pyrido[2,3-d]pyrimidin-4(3H)-one derivatives as potential EGFRWT and EGFRT790M inhibitors and apoptosis inducers. PMC. [Link]

  • 2-Methylpyrido(2,3-d)pyrimidin-4(3H)-one. PubChem - NIH. [Link]

  • Rapid Discovery of Pyrido[3,4-d]pyrimidine Inhibitors of Monopolar Spindle Kinase 1 (MPS1) Using a Structure-Based Hybridization Approach. Journal of Medicinal Chemistry - ACS Publications. [Link]

  • Development of Selective Pyrido[2,3-d]pyrimidin-7(8H)-one-Based Mammalian STE20-Like (MST3/4) Kinase Inhibitors. ResearchGate. [Link]

  • 2-(Methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one. MySkinRecipes. [Link]

  • Development of Selective Pyrido[2,3- d]pyrimidin-7(8 H)-one-Based Mammalian STE20-Like (MST3/4) Kinase Inhibitors. PubMed. [Link]

Sources

Development of 2-(Methylthio)pyrido[2,3-d]pyrimidin-4(3H)-one as a PIM-1 Kinase Inhibitor: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The Proviral Integration site for Moloney murine leukemia virus-1 (PIM-1) kinase is a constitutively active serine/threonine kinase that has emerged as a significant target in oncology.[1] As a proto-oncogene, PIM-1 is a critical regulator of numerous cellular processes, including cell cycle progression, proliferation, and apoptosis. Its overexpression is frequently observed in a wide range of hematological malignancies and solid tumors, often correlating with aggressive disease and poor prognosis. The pyrido[2,3-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, known for its ability to target the ATP-binding site of various kinases.[2][3][4] This guide provides a comprehensive overview of the development of 2-(Methylthio)pyrido[2,3-d]pyrimidin-4(3H)-one as a potential PIM-1 kinase inhibitor, detailing its synthesis, and protocols for its biological evaluation.

Introduction: PIM-1 Kinase as a Therapeutic Target

PIM-1 is a downstream effector of the Janus kinase/signal transducers and activators of transcription (JAK/STAT) signaling pathway, which is activated by various cytokines and growth factors.[5] Upon activation, STATs translocate to the nucleus and induce the expression of PIM-1.[5][6] PIM-1 kinase then phosphorylates a multitude of downstream substrates, leading to the promotion of cell cycle progression and inhibition of apoptosis.[7] Key substrates of PIM-1 include the pro-apoptotic protein BAD (Bcl-2-associated death promoter), the cell cycle regulators p21 and p27, and the transcription factor c-Myc.[6] By phosphorylating BAD on Ser112, PIM-1 prevents it from binding to the anti-apoptotic protein BCL-XL, thereby inhibiting apoptosis and promoting cell survival.[7]

The central role of PIM-1 in promoting tumorigenesis and its frequent overexpression in cancers such as prostate, breast, and various leukemias and lymphomas make it an attractive target for therapeutic intervention.[1][5][8][9] Small-molecule inhibitors that can block the ATP-binding site of PIM-1 are therefore of significant interest for cancer therapy.[10][11]

PIM1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine_Receptor Cytokine Receptor JAK JAK Cytokine_Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates STAT_P STAT (P) STAT->STAT_P PIM1 PIM-1 BAD BAD PIM1->BAD Phosphorylates (Inactivates) p21_p27 p21 / p27 PIM1->p21_p27 Phosphorylates (Inactivates) BCLXL BCL-XL BAD->BCLXL Inhibits Apoptosis_Inhibition Apoptosis Inhibition BCLXL->Apoptosis_Inhibition Cell_Cycle_Progression Cell Cycle Progression p21_p27->Cell_Cycle_Progression Inhibits PIM1_Gene PIM-1 Gene STAT_P->PIM1_Gene Induces Transcription PIM1_Gene->PIM1 Translation Cytokine Cytokine Cytokine->Cytokine_Receptor Binds Inhibitor 2-(Methylthio)pyrido [2,3-d]pyrimidin-4(3H)-one Inhibitor->PIM1 Inhibits

Caption: PIM-1 Signaling Pathway and Point of Inhibition.

Synthesis of this compound

The synthesis of the pyrido[2,3-d]pyrimidine core can be achieved through various strategies, often involving the construction of the pyridine ring onto a pre-existing pyrimidine or vice versa. A plausible and efficient method for synthesizing derivatives of this scaffold involves a one-pot, three-component condensation reaction.[8] This protocol outlines a conceptual pathway based on established chemical principles for this heterocyclic system.

Protocol: Synthesis of this compound

This synthesis is a multi-step process starting from 2-aminonicotinic acid.

Step 1: Synthesis of Pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

  • To a flask, add 2-aminonicotinic acid (1.0 eq) and urea (2.0 eq).

  • Heat the mixture to 160°C for 4-6 hours.[12]

  • Cool the reaction mixture and triturate with water to obtain the crude product.

  • Recrystallize from ethanol to yield pure pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione.

Step 2: Chlorination to 2,4-Dichloropyrido[2,3-d]pyrimidine

  • Suspend the product from Step 1 in phosphorus oxychloride (POCl₃, 5.0 eq).[12]

  • Heat the mixture to reflux (approximately 160°C) for 6 hours.

  • Cool the reaction mixture and carefully pour it onto crushed ice.

  • Neutralize with a saturated sodium bicarbonate solution.

  • Extract the product with dichloromethane, dry the organic layer over sodium sulfate, and concentrate under reduced pressure to yield 2,4-dichloropyrido[2,3-d]pyrimidine.

Step 3: Synthesis of this compound

  • Dissolve the 2,4-dichloro- derivative in a suitable solvent such as ethanol.

  • Add sodium thiomethoxide (NaSMe, 1.1 eq) at room temperature and stir for 2-4 hours. This step selectively substitutes the more reactive chlorine at the 2-position.

  • Follow by the addition of aqueous sodium hydroxide (2.0 eq) and heat the reaction to reflux for 4-6 hours to hydrolyze the remaining chlorine at the 4-position.

  • Cool the reaction mixture and acidify with hydrochloric acid to precipitate the product.

  • Filter, wash with water, and dry to obtain this compound.

In Vitro PIM-1 Kinase Inhibition Assay

To determine the potency of the synthesized compound against PIM-1 kinase, a luminescence-based kinase assay is employed. The ADP-Glo™ Kinase Assay is a robust method that measures the amount of ADP produced during the kinase reaction, which directly correlates with kinase activity.[13]

Protocol: ADP-Glo™ PIM-1 Kinase Assay

Materials:

  • Recombinant human PIM-1 kinase

  • Kinase Buffer: 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT

  • PIM-1 substrate peptide (e.g., RSRHSSYPAGT)

  • ATP

  • This compound (dissolved in DMSO)

  • ADP-Glo™ Reagent and Kinase Detection Reagent

  • Low-volume 384-well plates

Procedure:

  • Prepare serial dilutions of the test compound in kinase buffer with a final DMSO concentration of 1%.

  • In a 384-well plate, add 1 µL of the compound dilution (or DMSO for control).

  • Add 2 µL of PIM-1 enzyme solution (concentration to be optimized empirically, e.g., 10 ng/well).

  • Add 2 µL of a substrate/ATP mixture to initiate the reaction. The final concentrations should be optimized, for example, 20 µM for the substrate peptide and 10 µM for ATP.

  • Incubate the plate at room temperature for 60 minutes.

  • Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Measure luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC₅₀ value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

Cell-Based Assays for Efficacy and Mechanism of Action

Evaluating the compound in a cellular context is crucial to determine its biological activity, including its ability to penetrate cells, engage the target, and exert a phenotypic effect.

Cell Viability Assay

This assay assesses the cytotoxic or cytostatic effect of the compound on cancer cell lines known to overexpress PIM-1 (e.g., human leukemia line MV4-11 or prostate cancer line PC-3).[10] The CellTiter-Glo® Luminescent Cell Viability Assay is a sensitive method that quantifies ATP, an indicator of metabolically active cells.

Protocol: CellTiter-Glo® Viability Assay

Materials:

  • PIM-1 overexpressing cancer cell line (e.g., MV4-11, PC-3)

  • Appropriate cell culture medium and serum

  • 96-well opaque-walled plates

  • This compound (dissolved in DMSO)

  • CellTiter-Glo® Reagent

Procedure:

  • Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Prepare serial dilutions of the test compound in the cell culture medium.

  • Treat the cells with the compound dilutions (final DMSO concentration should be ≤ 0.5%) and incubate for a specified period (e.g., 48 or 72 hours). Include wells with vehicle (DMSO) only as a negative control.

  • Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature.

  • Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.

  • Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.

  • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure luminescence with a plate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Target Engagement Assay (Western Blot)

To confirm that the compound inhibits PIM-1 kinase activity within the cell, the phosphorylation status of a known downstream substrate, BAD at Serine 112 (p-BAD), can be measured. A decrease in p-BAD levels upon treatment with the compound indicates target engagement.

Protocol: Western Blot for Phospho-BAD (Ser112)

Materials:

  • PIM-1 overexpressing cancer cell line

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Primary antibodies: anti-phospho-BAD (Ser112), anti-total BAD, anti-β-actin (loading control)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Seed cells in 6-well plates and grow to 70-80% confluency.

  • Treat cells with increasing concentrations of the test compound (e.g., 0.1 µM to 10 µM) for a defined period (e.g., 3-6 hours).

  • Wash cells with ice-cold PBS and lyse with RIPA buffer.

  • Determine protein concentration using a BCA assay.

  • Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

  • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with the primary anti-phospho-BAD antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash again and detect the signal using an ECL substrate and an imaging system.

  • Strip the membrane and re-probe for total BAD and β-actin to ensure equal loading and to normalize the phospho-protein signal.

Data Presentation and Interpretation

Quantitative data from the assays should be summarized for clear interpretation and comparison.

Table 1: In Vitro and Cellular Activity of this compound

Assay TypeTarget/Cell LineEndpointResult (IC₅₀)
Biochemical AssayRecombinant PIM-1Kinase Inhibitione.g., 0.5 µM
Cell ViabilityMV4-11Cytotoxicitye.g., 5.2 µM
Cell ViabilityPC-3Cytotoxicitye.g., 8.9 µM

The IC₅₀ values represent the concentration of the inhibitor required to achieve 50% of the maximal effect. A potent inhibitor will have a low IC₅₀ value in the biochemical assay. The cellular IC₅₀ values indicate the compound's effectiveness in a biological system, which is influenced by factors like cell permeability and stability. A dose-dependent decrease in p-BAD levels in the Western blot analysis provides direct evidence of on-target activity.

experimental_workflow cluster_synthesis Chemical Development cluster_biochem Biochemical Evaluation cluster_cell Cellular Evaluation synthesis Synthesis of 2-(Methylthio)pyrido [2,3-d]pyrimidin-4(3H)-one purification Purification & Characterization (HPLC, NMR, MS) synthesis->purification kinase_assay In Vitro PIM-1 Kinase Assay (ADP-Glo) purification->kinase_assay cell_viability Cell Viability Assay (e.g., CellTiter-Glo) purification->cell_viability ic50_biochem Determine Biochemical IC₅₀ kinase_assay->ic50_biochem ic50_cell Determine Cellular IC₅₀ ic50_biochem->ic50_cell Correlate cell_viability->ic50_cell mechanism_validation Confirm On-Target Activity ic50_cell->mechanism_validation Validate western_blot Target Engagement Assay (Western Blot for p-BAD) western_blot->mechanism_validation

Caption: Overall Experimental Workflow for Inhibitor Validation.

Conclusion

This guide outlines the rationale and key experimental protocols for the synthesis and evaluation of this compound as a PIM-1 kinase inhibitor. The described methodologies form a self-validating system, starting from the chemical synthesis of the compound, followed by biochemical confirmation of its inhibitory potency, and culminating in cellular assays to demonstrate its on-target efficacy and biological effect. Successful execution of these protocols will provide a comprehensive dataset to support the further development of this and related compounds as potential cancer therapeutics.

References

  • Discovery and identification of PIM-1 kinase inhibitors through a hybrid screening approach. (2014). Medicinal Chemistry Research.
  • Dalton, S., et al. (2014). Synthesis and biological evaluation of pyrido[2,3-d]pyrimidine-2,4-dione derivatives as eEF-2K inhibitors. Bioorganic & Medicinal Chemistry, 22(17), 4791-4802. Available at: [Link]

  • Zhong, Y., et al. (2018). Pim-1 kinase as cancer drug target: An update. Oncology Letters, 15(3), 2889-2898. Available at: [Link]

  • Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. (2022). MDPI. Available at: [Link]

  • Heravi, M. M., et al. (2012). A Rapid One-pot Synthesis of Pyrido[2,3-d]pyrimidine Derivatives Using Brønsted-acidic Ionic Liquid as Catalyst. Journal of the Korean Chemical Society, 56(6), 713-718.
  • Tantawy, E. S., et al. (2024). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. RSC Advances, 14(18), 12581-12597. Available at: [Link]

  • Li, D., et al. (2023). Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2200832. Available at: [Link]

  • Magnuson, J. S., et al. (2015). PIM1 kinase as a promise of targeted therapy in prostate cancer stem cells (Review). International Journal of Oncology, 47(5), 1647-1652. Available at: [Link]

  • Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. (2022). Encyclopedia.pub. Available at: [Link]

  • Yadav, P., et al. (2023). Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. RSC Medicinal Chemistry, 14(3), 405-442. Available at: [Link]

  • Qu, S., et al. (2021). Targeting PIM Kinases to Overcome Therapeutic Resistance in Cancer. Molecular Cancer Therapeutics, 20(1), 1-13. Available at: [Link]

  • PIM1 Pim-1 proto-oncogene, serine/threonine kinase [Homo sapiens (human)]. (2026). National Center for Biotechnology Information, U.S. National Library of Medicine. Available at: [Link]

  • PIM1, Active. (n.d.). SignalChem.
  • Holder, S., et al. (2007). Characterization of a potent and selective small-molecule inhibitor of the PIM1 kinase. Molecular Cancer Therapeutics, 6(1), 163-172. Available at: [Link]

  • Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. (2023). RSC Publishing. Available at: [Link]

  • PIM1 Kinase Assay Service. (n.d.). Reaction Biology. Available at: [Link]

  • Insights into mechanism of pyrido[2,3-d]pyrimidines as DYRK1A inhibitors based on molecular dynamic simulations. (2016). Proteins: Structure, Function, and Bioinformatics, 84(8), 1108-1123. Available at: [Link]

  • Protocol for Invitro Kinase Assay. (n.d.). University of Pennsylvania. Available at: [Link]

  • Al-Salahi, R., et al. (2018). In vitro assessment of the efficiency of the PIM-1 kinase pharmacological inhibitor as a potential treatment for Burkitt's lymphoma. Oncology Letters, 16(5), 6435-6442. Available at: [Link]

  • Al-Warhi, T., et al. (2022). Design, synthesis, and anti-cancer evaluation of new pyrido[2,3-d]pyrimidin-4(3H)-one derivatives as potential EGFRWT and EGFRT790M inhibitors and apoptosis inducers. RSC Advances, 12(33), 21397-21415. Available at: [Link]

Sources

Analytical methods for quantifying 2-(Methylthio)pyrido[2,3-d]pyrimidin-4(3H)-one in biological samples

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: High-Sensitivity Bioanalytical Method for the Quantification of 2-(Methylthio)pyrido[2,3-d]pyrimidin-4(3H)-one in Human Plasma using LC-MS/MS

Abstract

The pyrido[2,3-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with diverse biological activities, including kinase inhibition.[1][2] As novel compounds based on this scaffold, such as this compound, advance through the drug development pipeline, the need for a robust, sensitive, and specific bioanalytical method for their quantification in biological matrices becomes paramount. Such assays are indispensable for pharmacokinetic (PK), toxicokinetic (TK), and bioequivalence studies, providing the data necessary to understand a drug's absorption, distribution, metabolism, and excretion (ADME) profile.

This document provides a comprehensive guide to a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of this compound in human plasma. The methodology herein is grounded in the principles outlined by the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH) M10 Bioanalytical Method Validation guidelines.[3][4][5] We detail the rationale behind the selection of sample preparation techniques, chromatographic conditions, and mass spectrometric parameters to ensure a method that is not only highly sensitive (Lower Limit of Quantification < 1 ng/mL) but also rugged and reproducible for high-throughput analysis.

Introduction: The Analytical Challenge

This compound is a small molecule with an estimated LogP of approximately 0.99, indicating moderate lipophilicity.[6] The primary challenge in quantifying such analytes in plasma is the complexity of the biological matrix itself. Plasma contains a high concentration of proteins, lipids, salts, and endogenous metabolites that can interfere with analysis through various mechanisms, including ion suppression or enhancement in the mass spectrometer source and co-elution with the analyte of interest.[7]

Therefore, a successful bioanalytical method hinges on two key pillars:

  • Efficient Sample Preparation: To selectively isolate the analyte from interfering matrix components, thereby increasing signal-to-noise and improving method robustness.[8]

  • High-Selectivity Detection: To unambiguously distinguish and quantify the analyte from any remaining background, for which tandem mass spectrometry (MS/MS) is the industry gold standard.[9]

This application note will first describe the development and validation of a method based on Solid-Phase Extraction (SPE) for sample cleanup, followed by analysis using a reversed-phase LC-MS/MS system.

Method Overview & Rationale

The entire bioanalytical workflow is designed for efficiency, cleanliness, and sensitivity.

Bioanalytical_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Plasma Plasma Sample (Spiked with Internal Standard) PPT Protein Precipitation (Acetonitrile) Plasma->PPT Add ACN SPE Solid-Phase Extraction (SPE) (Mixed-Mode Cation Exchange) PPT->SPE Load Supernatant Elution Elution & Evaporation SPE->Elution Wash & Elute Reconstitution Reconstitution Elution->Reconstitution Dry Down LC UHPLC Separation (C18 Column) Reconstitution->LC Inject MS Tandem Mass Spectrometry (ESI+, MRM Mode) LC->MS Ionize Integration Peak Integration MS->Integration Acquire Data Regression Calibration Curve (Linear Regression) Integration->Regression Quantification Concentration Calculation Regression->Quantification

Caption: Overall bioanalytical workflow from sample receipt to final quantification.

Sample Preparation: Protein Precipitation followed by Solid-Phase Extraction (SPE)

While "dilute-and-shoot" or protein precipitation (PPT) alone are simpler techniques, they often fail to remove sufficient matrix components, particularly phospholipids, which are notorious for causing ion suppression.[8][10] We employ a two-step strategy:

  • Protein Precipitation (PPT): An initial crash with acetonitrile effectively removes the majority of plasma proteins. This is a crucial first step to prevent clogging of the downstream SPE sorbent.[11]

  • Solid-Phase Extraction (SPE): A mixed-mode strong cation exchange (MCX) SPE sorbent is selected. The pyrido[2,3-d]pyrimidine core contains basic nitrogen atoms that will be protonated (positively charged) at an acidic pH. This allows the analyte to bind strongly to the negatively charged sulfonic acid groups on the SPE sorbent, while neutral and acidic interferences are washed away. A final elution with a basic organic solvent neutralizes the analyte, releasing it from the sorbent and resulting in a very clean extract.[7]

Liquid Chromatography (LC)

A reversed-phase C18 column is chosen for its versatility and effectiveness in retaining and separating molecules of moderate hydrophobicity.[12] A fast gradient elution using water and acetonitrile, both containing 0.1% formic acid, provides sharp peak shapes and good resolution from early-eluting matrix components. The acidic mobile phase also ensures the analyte remains protonated, which is ideal for positive mode electrospray ionization (ESI+).[9]

Mass Spectrometry (MS/MS)

Tandem mass spectrometry operating in Multiple Reaction Monitoring (MRM) mode provides exceptional selectivity and sensitivity. We monitor a specific precursor-to-product ion transition for the analyte and a stable-isotope-labeled internal standard (SIL-IS). The use of a SIL-IS is critical as it co-elutes with the analyte and experiences identical matrix effects, ensuring the highest degree of accuracy and precision in quantification.

Detailed Protocols

Preparation of Stock and Working Solutions
  • Primary Stock Solutions (1 mg/mL): Accurately weigh ~1 mg of this compound reference standard and its corresponding SIL-IS. Dissolve each in DMSO to a final concentration of 1.00 mg/mL. Store at -20°C.

  • Working Stock Solutions: Prepare intermediate stock solutions by diluting the primary stocks in 50:50 acetonitrile/water (v/v).

  • Calibration Standards & Quality Controls (QCs): Spike the appropriate working stock solutions into pooled human plasma to prepare a calibration curve (e.g., 0.5, 1, 5, 20, 100, 400, 800, 1000 ng/mL) and QC samples at four levels: LLOQ (0.5 ng/mL), Low QC (1.5 ng/mL), Mid QC (150 ng/mL), and High QC (750 ng/mL).

Protocol: Plasma Sample Extraction

This protocol is designed for a 96-well plate format for higher throughput.

SPE_Protocol start Start: Plasma Sample (100 µL) step1 Step 1: Precipitate Proteins Add 10 µL Internal Standard Working Solution. Add 300 µL cold Acetonitrile. Vortex & Centrifuge (4000 rpm, 10 min). start->step1 step3 Step 3: Load Sample Transfer supernatant from Step 1 to SPE plate. Apply gentle vacuum or positive pressure. step1->step3 Supernatant step2 Step 2: Condition SPE Plate Add 500 µL Methanol. Add 500 µL 0.1% Formic Acid in Water. step2->step3 step4 Step 4: Wash Plate Wash 1: 500 µL 0.1% Formic Acid in Water. Wash 2: 500 µL Methanol. Dry sorbent thoroughly (5 min, high vacuum). step3->step4 step5 Step 5: Elute Analyte Add 2 x 300 µL of 5% Ammonium Hydroxide in 90:10 Acetonitrile/Methanol (v/v). Collect eluate in a new 96-well plate. step4->step5 step6 Step 6: Evaporate & Reconstitute Evaporate eluate to dryness under Nitrogen. Reconstitute in 100 µL of 10% Acetonitrile in 0.1% Formic Acid. step5->step6 end Ready for LC-MS/MS Injection step6->end

Caption: Step-by-step solid-phase extraction (SPE) protocol for plasma samples.

Protocol: LC-MS/MS Instrumental Analysis
Parameter Condition Rationale
LC System Shimadzu Nexera X2 or equivalent UHPLC systemProvides robust and reproducible high-pressure gradient delivery.
Column Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mmSub-2-micron particles offer high efficiency and resolution for complex samples.
Column Temp 40 °CEnsures reproducible retention times and improves peak shape.
Mobile Phase A 0.1% Formic Acid in WaterAcidic modifier for improved peak shape and ESI+ efficiency.
Mobile Phase B 0.1% Formic Acid in AcetonitrileStrong organic solvent for analyte elution.
Flow Rate 0.4 mL/minAppropriate for the 2.1 mm ID column.
Injection Vol. 5 µLBalances sensitivity with potential for column overload.
Gradient 0-0.5 min (5% B), 0.5-2.5 min (5-95% B), 2.5-3.0 min (95% B), 3.0-3.1 min (95-5% B), 3.1-4.0 min (5% B)A rapid gradient for high-throughput analysis, with adequate re-equilibration.
MS System Sciex QTRAP 6500+ or equivalent triple quadrupoleHigh sensitivity and fast scanning capabilities required for UHPLC.
Ion Source Electrospray Ionization (ESI), Positive ModeThe basic nitrogens on the analyte are readily protonated.
MRM Transitions Analyte: Q1 194.1 -> Q3 148.1 (Quantifier), Q1 194.1 -> Q3 121.1 (Qualifier)SIL-IS: Q1 198.1 -> Q3 152.1Hypothetical values based on structure. Transitions must be optimized empirically.
Source Temp. 550 °COptimizes desolvation of the mobile phase.
IonSpray Voltage 5500 VOptimizes droplet formation and ionization.

Method Validation Summary

All validation experiments must be performed in accordance with regulatory guidelines.[13][14] The following table summarizes the key parameters and typical acceptance criteria.

Validation Parameter Acceptance Criteria Purpose
Selectivity No significant interfering peaks (>20% of LLOQ response) at the retention time of the analyte in blank plasma from at least 6 sources.Ensures the method can differentiate the analyte from endogenous components.
Linearity & Range Calibration curve with r² ≥ 0.99. Back-calculated standards must be within ±15% of nominal (±20% at LLOQ).Demonstrates a direct proportional response to concentration over the desired range.
Lower Limit of Quantification (LLOQ) Signal-to-noise > 10. Accuracy within ±20% and Precision ≤20% CV.Defines the lowest concentration that can be reliably quantified.
Accuracy & Precision Intra-batch & Inter-batch (3 batches): At 4 QC levels, mean accuracy within ±15% of nominal (±20% at LLOQ). Precision (CV) ≤15% (≤20% at LLOQ).Confirms the closeness of measured values to the true value and the reproducibility of the method.
Matrix Effect Matrix Factor (analyte response in post-spiked matrix / analyte response in neat solution) CV across 6 sources should be ≤15%.Assesses the impact of co-eluting matrix components on analyte ionization.
Recovery Analyte response in pre-spiked matrix / analyte response in post-spiked matrix. Should be consistent and reproducible.Measures the efficiency of the extraction process.
Stability Analyte concentration in stored QC samples should be within ±15% of nominal concentration for: - Bench-top (e.g., 8 hours at RT)- Freeze-thaw (e.g., 3 cycles)- Long-term storage (e.g., 3 months at -80°C)Ensures the analyte does not degrade during sample handling, storage, and analysis.

Conclusion

The described LC-MS/MS method provides a robust, sensitive, and selective platform for the quantification of this compound in human plasma. The combination of a dual-step sample preparation involving protein precipitation and mixed-mode solid-phase extraction yields a clean extract, minimizing matrix effects and ensuring method longevity. The method demonstrates excellent performance characteristics that meet the stringent requirements of regulatory bioanalysis guidelines.[3] This protocol is suitable for supporting preclinical and clinical development programs requiring high-quality pharmacokinetic data.

References

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link][3][13][14]

  • ResolveMass Laboratories Inc. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. [Link][3]

  • U.S. Department of Health and Human Services. (2025). Bioanalytical Method Validation for Biomarkers - Guidance for Industry. [Link][4]

  • U.S. Department of Health and Human Services. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link][5]

  • Mizukawa, N. (2023). Blood Drug Identification: Techniques and Applications. Journal of Forensic Toxicology & Pharmacology. [Link]

  • Separation Science. (2025). Sample Prep Strategies for Multi-Class Drug Analysis in Whole Blood. [Link][15]

  • U.S. Food and Drug Administration. (2001). Guidance for Industry: Bioanalytical Method Validation. [Link][14]

  • Biotage. (2025). Bioanalytical sample preparation. [Link][8]

  • Frontage Labs. (n.d.). LC MS Method Development And GLP Validation For PK Plasma Sample Analysis. [Link][9]

  • Chromatography Today. (2016). Navigating the Vast Array of Sample Preparation Techniques for Biological Samples – Whole Blood. [Link][11]

  • Fernandez-Peralbo, M. A., et al. (2023). Optimization of a rapid method for screening drugs in blood by liquid chromatography tandem mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis. [Link][10]

  • Christianson, C. (2025). Small Molecule Method Development Strategies. Bioanalysis Zone. [Link][12]

  • Dong, M. W. (2021). Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. LCGC International. [Link][7]

  • Cossío, F. P., et al. (2022). Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. Pharmaceuticals. [Link][1]

  • Journal of Nanostructures. (2024). Nano-Fe3O4@SiO2/SnCl4 Promoted Synthesis of Indenopyrido[2,3-d] Pyrimidine Derivatives in Water. [Link][2]

Sources

Troubleshooting & Optimization

Improving the yield of 2-(Methylthio)pyrido[2,3-d]pyrimidin-4(3H)-one synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Answering the call of researchers, scientists, and drug development professionals, this Technical Support Center provides a focused resource for overcoming common challenges in the synthesis of 2-(Methylthio)pyrido[2,3-d]pyrimidin-4(3H)-one. As a Senior Application Scientist, my goal is to blend established chemical principles with practical, field-tested insights to empower you to optimize your synthetic outcomes. This guide moves beyond simple step-by-step instructions to explore the causality behind experimental choices, ensuring a deeper understanding and more effective troubleshooting.

Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the synthesis of this compound.

Q1: What is the most common and reliable synthetic pathway for this compound?

The most prevalent and robust method involves a cyclocondensation reaction. This approach typically starts with a substituted pyridine precursor, such as 2-amino-3-cyanopyridine, which undergoes reaction with a thiocarbonyl source. A widely used strategy is the reaction with an isothiocyanate, followed by intramolecular cyclization to form the fused pyrimidine ring.[1][2] This method is favored for its efficiency and the general availability of starting materials. The core principle is the construction of the pyrimidine ring from a 1,3-bifunctional three-carbon fragment (from the pyridine) and a N-C-N fragment (from a thiourea or its equivalent).[3]

Q2: Can you illustrate the core reaction mechanism for this synthesis?

Certainly. The mechanism proceeds through several key stages. It begins with the nucleophilic attack of the amino group of the pyridine precursor on the electrophilic carbon of the isothiocyanate. This forms a thiourea intermediate. Under the influence of a base or heat, the nitrogen within the pyridine ring then performs an intramolecular nucleophilic attack on the cyano group, initiating the cyclization. Subsequent tautomerization leads to the stable aromatic pyrido[2,3-d]pyrimidin-4(3H)-one core.

Reaction_Mechanism cluster_0 Step 1: Thiourea Formation cluster_1 Step 2: Cyclization cluster_2 Step 3: Tautomerization A 2-Amino-3-cyanopyridine + Methyl Isothiocyanate B N-(3-cyanopyridin-2-yl)-N'-methylthiourea (Intermediate) A->B Nucleophilic Addition C Intramolecular Nucleophilic Attack B->C D Cyclized Intermediate C->D Base or Heat E Proton Transfer D->E F This compound (Final Product) E->F

Caption: General mechanism for the synthesis of the target compound.

Q3: What are the critical parameters and reagents that influence the reaction yield?

Several factors are paramount for a successful synthesis:

  • Purity of Starting Materials: Ensure the 2-amino-3-cyanopyridine and other reagents are of high purity. Impurities can introduce competing side reactions that lower the overall yield.[4]

  • Catalyst: The choice and concentration of a catalyst can be critical. While some reactions proceed thermally, many benefit from an acid or base catalyst to facilitate the cyclization step. The absence of an appropriate catalyst can lead to difficult product formation and poor yields.[4]

  • Solvent: Solvent polarity can significantly impact reaction rates and yields by affecting the solubility of reactants and intermediates.[4] Polar aprotic solvents like DMF or DMSO are often used, but solvent-free conditions or the use of greener solvents like ethanol should be considered.[5][6]

  • Temperature and Reaction Time: These parameters are interdependent. Higher temperatures can accelerate the reaction but may also promote the formation of degradation products or side reactions. It is crucial to monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC) to determine the optimal reaction time.[4]

Troubleshooting Guide: From Low Yields to Purification Hurdles

This section is formatted to address specific problems you may encounter during your experiments.

Problem: Low or No Product Yield

Q: My reaction shows minimal product formation by TLC or LC-MS analysis, even after several hours. What are the most probable causes and how can I address them?

A: A stalled or low-yielding reaction is a common issue that can often be traced back to a few key areas. A systematic approach is the best way to diagnose the problem.

Troubleshooting Workflow for Low Yield

Troubleshooting_Low_Yield start Low Yield or Stalled Reaction Detected check_reagents Step 1: Verify Reagents Purity of starting materials? Correct stoichiometry used? Reagents degraded? start->check_reagents check_conditions Step 2: Evaluate Conditions Is the temperature optimal? Is the solvent appropriate? Is reaction time sufficient? check_reagents:f0->check_conditions Reagents OK solution_reagents Solution: • Repurify starting materials. • Confirm stoichiometry. • Use fresh reagents. check_reagents:f0->solution_reagents Issue Found check_catalyst Step 3: Assess Catalyst Is a catalyst required? Is the catalyst active? Is the catalyst loading correct? check_conditions:f0->check_catalyst Conditions OK solution_conditions Solution: • Increase temperature incrementally. • Screen alternative solvents (e.g., DMF, NMP). • Extend reaction time with monitoring. check_conditions:f0->solution_conditions Issue Found solution_catalyst Solution: • Introduce a suitable catalyst (acid or base). • Screen different catalysts. • Optimize catalyst loading. check_catalyst:f0->solution_catalyst Issue Found

Caption: A decision tree for troubleshooting low reaction yields.

  • Insight into Reaction Conditions: The activation energy for the intramolecular cyclization can be high. If your starting materials are consumed but no product is formed, an insoluble intermediate may have precipitated.[4] In such cases, switching to a solvent with higher solubilizing power or increasing the temperature may be necessary. Conversely, some reactions benefit from milder conditions to prevent degradation.[4]

  • Catalyst Impact: The synthesis of pyrimidine derivatives often requires a catalyst to proceed efficiently.[4] If you are attempting a thermal condensation without a catalyst, the reaction may be impractically slow. Consider screening both acid (e.g., p-toluenesulfonic acid) and base (e.g., potassium carbonate) catalysts. In some modern protocols, specialized catalysts like ionic liquids have been shown to dramatically improve yields and shorten reaction times.[5]

Problem: Significant Impurity Formation

Q: My crude product analysis (NMR or LC-MS) shows several significant impurities alongside my desired product. What are these side products, and how can I prevent their formation?

A: The formation of side products is often related to the reactivity of the starting materials and intermediates.

  • Common Side Products:

    • Uncyclized Thiourea Intermediate: If the cyclization step is incomplete, you will observe the N-(3-cyanopyridin-2-yl)-N'-methylthiourea intermediate. This is often due to insufficient temperature or an inadequate catalyst.

    • Oxidized Byproducts: The methylthio group (-SCH₃) can be susceptible to oxidation, especially if the reaction is exposed to air for extended periods at high temperatures, forming the corresponding sulfoxide or sulfone.[7]

    • Polymerization: Starting materials like cyanopyridines can sometimes undergo self-condensation or polymerization under harsh acidic or basic conditions.[4]

  • Strategies for Minimization:

    • Control Reaction Temperature: Avoid excessive heat, which can promote degradation and side reactions. Find the minimum temperature required for a reasonable reaction rate.

    • Inert Atmosphere: To prevent oxidation of the methylthio group, conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon).

    • Controlled Reagent Addition: If polymerization is suspected, try adding one of the reagents slowly to the reaction mixture to maintain a low instantaneous concentration.[4]

    • Optimize Catalyst: Harsh catalysts can lead to side reactions. Screen milder catalysts or optimize the loading of your current catalyst to find a balance between reaction rate and selectivity.[4]

Problem: Product Isolation and Purification Challenges

Q: The crude product is an intractable oil or is difficult to separate from impurities by column chromatography. What purification strategies do you recommend?

A: Purification can be challenging due to the product's polarity and potential for hydrogen bonding.

  • Recrystallization: This is often the most effective method for purifying solid products. Experiment with a range of solvent systems. A good starting point is a polar solvent in which the product is soluble at high temperatures but sparingly soluble at room temperature, such as ethanol, isopropanol, or acetonitrile.

  • Trituration: If the crude product is an amorphous solid or a thick oil, trituration (suspending the crude material in a solvent in which the product is insoluble but the impurities are soluble) can be highly effective. Hexanes, diethyl ether, or a mixture thereof can be used to wash away less polar impurities.

  • Column Chromatography: If chromatography is necessary, ensure proper solvent system selection using TLC. A gradient elution from a less polar solvent (e.g., dichloromethane) to a more polar one (e.g., methanol) is often required. Adding a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent can sometimes improve peak shape and prevent streaking on silica gel.

Optimized Experimental Protocol

This protocol provides a generalized, robust starting point for the synthesis.

Synthesis of this compound

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-amino-3-cyanopyridine (1.0 eq).

  • Solvent and Reagent Addition: Add a suitable solvent (e.g., anhydrous DMF, 5-10 mL per gram of starting material). Add methyl isothiocyanate (1.1 eq).

  • Base Addition: Add a mild base, such as potassium carbonate (1.5 eq).

  • Reaction: Heat the mixture to 80-100 °C under an inert atmosphere (N₂ or Ar).

  • Monitoring: Monitor the reaction progress by TLC or LC-MS every 2-4 hours until the starting material is consumed.

  • Workup: Cool the reaction mixture to room temperature. Pour the mixture into ice-water.

  • Isolation: Collect the resulting precipitate by vacuum filtration. Wash the solid with cold water and then with a small amount of cold ethanol or diethyl ether to remove residual impurities.

  • Purification: Dry the crude solid under vacuum. If necessary, recrystallize the product from a suitable solvent (e.g., ethanol) to obtain the purified this compound.

Data Summary Table

The following table summarizes key parameters that can be optimized for this synthesis.

ParameterRecommended RangeRationale & Key Considerations
Solvent DMF, NMP, Ethanol, AcetonitrileSolvent choice affects solubility of intermediates and reaction rate. Greener options like ethanol should be considered.[4]
Base K₂CO₃, NaH, Et₃NA base is often required to facilitate the intramolecular cyclization step.[1]
Temperature 80 - 120 °CMust be sufficient to overcome the activation energy for cyclization without causing degradation.[4]
Stoichiometry Isothiocyanate (1.0 - 1.2 eq)A slight excess of the isothiocyanate can help drive the reaction to completion.
Atmosphere Inert (N₂ or Ar)Recommended to prevent potential oxidation of the methylthio group at elevated temperatures.

References

  • A Rapid One-pot Synthesis of Pyrido[2,3-d]pyrimidine Derivatives Using Brønsted-acidic Ionic Liquid as Catalyst. (2012). Bull. Korean Chem. Soc.
  • Thiourea - Wikipedia.
  • Technical Support Center: Troubleshooting Unexpected Side Reactions in Pyrimidine Synthesis - Benchchem.
  • Scheme 1. Synthesis of Pyrido[2,3-d]pyrimidine Derivatives and their Nucleosides. ResearchGate.
  • Novel pyrimidine linked acyl thiourea derivatives as potent α-amylase and proteinase K inhibitors: design, synthesis, molecular docking and ADME studies - PMC. (2024). National Institutes of Health.
  • A study on methods of synthesis of pyrimidine derivatives and their biological activities - Heterocyclic Letters.
  • SYNTHESIS OF PYRIMIDINE DERIVATIVES.
  • Synthesis of different pyridothienopyrimidines. | Download Scientific Diagram - ResearchGate.
  • Design, synthesis, and anti-cancer evaluation of new pyrido[2,3-d]pyrimidin-4(3H)-one derivatives as potential EGFRWT and EGFRT790M inhibitors and apoptosis inducers - PMC. (2022). National Institutes of Health.
  • A Review of the Synthesis of Pyrido[2,3-d:5,6-d']dipyrimidine Derivatives Using Multicomponent Reactions - Organic Chemistry Research.
  • SYNTHESIS AND TRANSFORMATIONS OF PYRIDO[4,3-d]- PYRIMIDINES WITH N-HETEROCYCLES MOIETIES. (2000).
  • Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives - MDPI. (2022). MDPI.
  • An Efficient Synthesis of Pyrido[2,3-d]pyrimidine Derivatives via One-Pot Three-Component Reaction in Aqueous Media - Scientific Research Publishing. (2012). Scientific Research Publishing.
  • Synthesis and Biological Evaluation of Pyrido[2,3-d]pyrimidine-2,4-dione Derivatives as eEF-2K Inhibitors - PMC. National Institutes of Health.
  • The chemistry of pyrido[2,3-d]pyrimidines - JOCPR.
  • Synthesis and Reactions of 2-Amino-3-Cyanopyridine Derivatives (A Review). (2025). ResearchGate.
  • One-pot synthesis of 2-amino-3-cyanopyridine derivatives catalyzed by zinc zirconium phosphate in solvent-free conditions - OICC Press. OICC Press.
  • One-pot synthesis of 2-amino-3-cyanopyridine derivatives under solvent-free conditions. (2013).
  • De Novo Pyrimidine Synthesis - BOC Sciences. BOC Sciences.
  • One-pot synthesis of 2-amino-3-cyanopyridine derivatives under microwave irradiation without solvent - Semantic Scholar.
  • Impact of Negative Feedbacks on De Novo Pyrimidines Biosynthesis in Escherichia coli. (2023). MDPI.
  • (PDF) Chemistry of 2-Amino-3-cyanopyridines - ResearchGate. (2013). ResearchGate.
  • Rapid Discovery of Pyrido[3,4-d]pyrimidine Inhibitors of Monopolar Spindle Kinase 1 (MPS1) Using a Structure-Based Hybridization Approach | Journal of Medicinal Chemistry - ACS Publications. (2016). ACS Publications.
  • Shifting the selectivity of pyrido[2,3-d]pyrimidin-7(8H) - bioRxiv. (2023). bioRxiv.
  • Introduction of a Methyl Group Curbs Metabolism of Pyrido[3,4-d]pyrimidine Monopolar Spindle 1 (MPS1) Inhibitors and Enables the Discovery of the Phase 1 Clinical Candidate N2-(2-Ethoxy-4-(4-methyl-4H-1,2,4-triazol-3-yl)phenyl) - PMC. National Institutes of Health.

Sources

Technical Support Center: Troubleshooting 2-(Methylthio)pyrido[2,3-d]pyrimidin-4(3H)-one Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Role: Senior Application Scientist Subject: Diagnostic Guide for Off-Target Effects & Assay Interference Reference ID: TS-PYR-2024-X

Executive Summary

You are likely accessing this guide because you are utilizing 2-(Methylthio)pyrido[2,3-d]pyrimidin-4(3H)-one (hereafter referred to as MTPP ) either as a hit from a fragment-based screen or as a synthetic precursor for kinase inhibitors.

Critical Technical Warning: MTPP is a "privileged scaffold" that mimics the adenine ring of ATP. However, the 2-methylthio (S-Me) moiety renders this specific molecule chemically reactive. It acts as a pseudo-electrophile capable of undergoing nucleophilic aromatic substitution (


) with protein thiols (cysteines).

Is your "off-target" effect biological polypharmacology or a chemical artifact? Use the following guides to diagnose the root cause.

Part 1: Diagnostic Decision Tree

Before proceeding to specific tickets, use this logic flow to categorize your issue.

TroubleshootingFlow Start Symptom: Unexpected Activity/Toxicity Q1 Is the 2-SMe group still present in your test molecule? Start->Q1 Branch_Reactive High Risk: Chemical Reactivity Q1->Branch_Reactive Yes Branch_Biological High Risk: Kinase Promiscuity Q1->Branch_Biological No (Substituted) Test_Thiol Run Thiol Stability Assay (Protocol A) Branch_Reactive->Test_Thiol Test_Agg Run Detergent Counter-Screen (Protocol B) Branch_Reactive->Test_Agg Test_Panel Run Kinase/DHFR Panel Branch_Biological->Test_Panel Result_Cov Diagnosis: Covalent Artifact (False Positive) Test_Thiol->Result_Cov Adducts Formed Result_Poly Diagnosis: ATP-Site Promiscuity (True Off-Target) Test_Panel->Result_Poly Multiple Hits

Figure 1: Diagnostic workflow for distinguishing between chemical artifacts (reactivity) and biological off-targets (polypharmacology).

Part 2: Troubleshooting Tickets (Q&A)
Ticket #101: The "Super-Binder" Artifact

User Report: "We screened a fragment library and MTPP showed inhibition across 5 unrelated proteins (Kinases, Proteases, and a GPCR). The IC50s are time-dependent."

Diagnosis: Covalent Pseudo-Specific Inhibition (PAINS-like behavior). The 2-methylthio group is a leaving group.[1] In the presence of a nucleophilic cysteine within a protein's active site, the S-Me group can be displaced, forming a covalent bond between your scaffold and the protein. This is not "drug-like" inhibition; it is chemical modification.

Mechanism: The pyrido[2,3-d]pyrimidine ring is electron-deficient (due to the pyridine nitrogen), making the C-2 position susceptible to nucleophilic attack.

Figure 2: Nucleophilic Aromatic Substitution (


) mechanism causing false positives.

Resolution Steps:

  • Validate Reversibility: Perform a "jump-dilution" experiment. If activity does not recover after rapid dilution, the binding is likely covalent/irreversible [1].

  • Thiol Counter-Screen: Incubate MTPP with 10 mM Glutathione (GSH) or DTT. Analyze by LC-MS. If you see a mass shift corresponding to [M-SMe+SG], the compound is a reactive artifact.

Ticket #102: Cytotoxicity without Target Engagement

User Report: "We synthesized an amino-derivative (displacing the S-Me). It inhibits our target kinase (EGFR) at 100 nM, but kills cells at 10 nM. Why is it more toxic than potent?"

Diagnosis: "Privileged Scaffold" Polypharmacology (DHFR or CDK Inhibition). The pyrido[2,3-d]pyrimidine core is historically an antifolate scaffold (similar to Methotrexate). Even if you optimize it for a kinase, it retains an intrinsic affinity for Dihydrofolate Reductase (DHFR) or other ATP-dependent enzymes like CDK4/6 [2].

Common Off-Targets for this Scaffold:

Off-TargetMechanismSymptom in Cell Culture
DHFR Folate antagonismS-phase arrest, rescue by thymidine/hypoxanthine.
CDK4/6 ATP competitionG1 cell cycle arrest.
p38 MAPK ATP competitionSuppression of inflammatory cytokines (TNF-alpha).
Adenosine Receptors GPCR bindingUnexpected signaling modulation.

Resolution Steps:

  • Metabolite Rescue: Treat cells with the inhibitor + Thymidine/Hypoxanthine. If toxicity disappears, your compound is hitting DHFR, not just your kinase [3].

  • Kinase Profiling: You must screen against a panel of "frequent hitters" for this scaffold: p38, SRC, EGFR, and CDK2 .

Ticket #103: Inconsistent IC50 Data (The "Flat" Curve)

User Report: "Our IC50 curves have steep Hill slopes (>2.0) and vary wildly between replicates. Sometimes the compound precipitates."

Diagnosis: Colloidal Aggregation. Planar, hydrophobic heteroaromatics like MTPP stack like coins in aqueous solution. These aggregates sequester enzyme, causing non-specific inhibition. This is a hallmark of "Promiscuous Inhibitors" [4].

Resolution Steps:

  • Detergent Sensitivity: Repeat the assay with 0.01% Triton X-100 or Tween-80 .

    • Result: If inhibition vanishes, it was aggregation.

    • Result: If inhibition persists, it is a true monomeric interaction.

  • Centrifugation Test: Spin the assay mix at high speed (e.g., 10,000 x g) before adding the enzyme. If the compound pellets out, it is insoluble at that concentration.

Part 3: Validation Protocols
Protocol A: GSH Reactivity Assay (To Rule Out Covalent Binding)

Purpose: To determine if the S-Me group is reacting promiscuously with thiols.

  • Preparation: Prepare a 10 mM stock of MTPP in DMSO.

  • Incubation: Mix MTPP (50 µM final) with Glutathione (GSH, 5 mM final) in PBS (pH 7.4).

  • Control: MTPP in PBS without GSH.

  • Timepoints: Incubate at 37°C. Take aliquots at T=0, 1h, 4h, 24h.

  • Analysis: Inject onto LC-MS.

    • Look for: Loss of parent peak (MTPP) and appearance of adduct peak (Mass = Parent - 47 + 306).

    • Criteria: >10% conversion in 4 hours indicates high risk of off-target toxicity in cells.

Protocol B: Metabolite Rescue (To Rule Out DHFR Off-Target)

Purpose: To confirm if cytotoxicity is driven by antifolate activity (DHFR inhibition).

  • Seeding: Seed cancer cells (e.g., HCT116) in two 96-well plates.

  • Treatment:

    • Plate 1: Dose-response of MTPP.

    • Plate 2: Dose-response of MTPP + HT Supplement (100 µM Hypoxanthine, 16 µM Thymidine).

  • Readout: Measure cell viability (CellTiter-Glo) after 72 hours.

  • Interpretation:

    • If IC50 shifts significantly (e.g., from 10 nM to >1 µM) in the presence of HT, the primary toxicity mechanism is DHFR inhibition , not your intended kinase target.

References
  • Baell, J. B., & Holloway, G. A. (2010).[2] New substructure filters for removal of pan assay interference compounds (PAINS) from screening libraries and for their exclusion in bioassays.[2] Journal of Medicinal Chemistry, 53(7), 2719–2740.[2]

  • Gangjee, A., et al. (2010). Synthesis and biological evaluation of 2-substituted-4-amino-pyrido[2,3-d]pyrimidines as inhibitors of dihydrofolate reductase and potential antitumor agents.[3][4] Bioorganic & Medicinal Chemistry, 18(14), 5261-5274.

  • McGuire, J. J. (2003). Anticancer antifolates: current status and future directions. Current Pharmaceutical Design, 9(31), 2593-2613.

  • Feng, B. Y., & Shoichet, B. K. (2006). A detergent-based assay for the detection of promiscuous inhibitors. Nature Protocols, 1(2), 550–553.

Sources

Reducing cytotoxicity of 2-(Methylthio)pyrido[2,3-d]pyrimidin-4(3H)-one in non-cancerous cells

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Pyrido[2,3-d]pyrimidine-based Compounds

A Guide for Researchers on Mitigating Cytotoxicity in Non-Cancerous Cells

Introduction and Overview

Welcome to the technical support guide for researchers working with 2-(Methylthio)pyrido[2,3-d]pyrimidin-4(3H)-one and related pyrido[2,3-d]pyrimidine derivatives. This class of compounds holds significant promise, particularly as kinase inhibitors for anticancer applications.[1][2][3] However, a common challenge in their development is managing off-target cytotoxicity in non-cancerous (normal) cells, which can limit their therapeutic potential.[4][5]

This guide is designed to provide you, the researcher, with a deeper understanding of the potential mechanisms behind this cytotoxicity and to offer practical, evidence-based strategies and troubleshooting protocols to help improve the selectivity of your compounds. We will explore experimental design, mitigation techniques, and data interpretation to help you establish a more favorable therapeutic window.

Frequently Asked Questions (FAQs)

Q1: What is the likely mechanism of action for this compound and its cytotoxicity?

While specific data on this exact molecule is limited, the pyrido[2,3-d]pyrimidine scaffold is a well-established "privileged structure" in medicinal chemistry, known to target a variety of protein kinases.[1][3] Many derivatives are potent inhibitors of kinases involved in cell proliferation and survival, such as Epidermal Growth Factor Receptor (EGFR), PIM-1 kinase, and cyclin-dependent kinases (CDKs).[1][2][3][6]

Mechanism of Cytotoxicity: The cytotoxicity in cancer cells is often the desired effect, leading to apoptosis (programmed cell death) and cell cycle arrest.[1][5] However, these same kinases are also essential for the normal function and survival of healthy, non-cancerous cells. Inhibition of these targets in normal cells can lead to unintended toxicity.[7] Therefore, cytotoxicity in non-cancerous cells likely stems from:

  • On-Target, Off-Tissue Effects: The compound inhibits the intended kinase target, which is also present and functionally important in normal cells.

  • Off-Target Effects: The compound inhibits other, unintended kinases or cellular proteins that are critical for the health of normal cells.[8][9]

Q2: My preliminary in vitro assay shows high toxicity in my normal cell line (e.g., HDF, WI-38). What are the first troubleshooting steps?

This is a common and critical observation. Before exploring complex mitigation strategies, it's essential to validate this initial finding.

  • Confirm Compound Integrity and Solubility: Ensure your compound is fully dissolved in the vehicle (e.g., DMSO) and doesn't precipitate when added to the cell culture medium. Poor solubility can lead to inconsistent results and artifacts.

  • Run a Full Dose-Response Curve: Test a wide range of concentrations (e.g., from nanomolar to high micromolar) on both your cancer cell line and your normal cell line in parallel. This will allow you to determine the IC50 (half-maximal inhibitory concentration) for each.

  • Calculate the Selectivity Index (SI): The SI is a crucial first-pass metric for selectivity. It is calculated as:

    SI = IC50 in Normal Cells / IC50 in Cancer Cells A higher SI value indicates greater selectivity for cancer cells. An SI close to or less than 1 suggests a narrow therapeutic window and significant off-target toxicity.[4][5] Studies have shown that even a modest SI (e.g., >5) can indicate a promising preferential effect on cancer cells.[4][5]

  • Evaluate Exposure Time: Assess cytotoxicity at multiple time points (e.g., 24, 48, and 72 hours). Some compounds may show initial toxicity in normal cells that diminishes over time, while the effect on cancer cells is sustained.[4][5]

Q3: What are the primary strategies I can use to reduce the cytotoxicity of my compound in non-cancerous cells?

There are several experimental avenues to explore, ranging from co-treatment with protective agents to advanced drug delivery formulations.

StrategyPrincipleExperimental ApproachProsCons
Co-treatment with Antioxidants Many kinase inhibitors induce oxidative stress (ROS production) as part of their cytotoxic mechanism. Antioxidants can neutralize this effect, potentially protecting normal cells more than cancer cells (which often have a compromised antioxidant response).Co-administer your compound with N-acetylcysteine (NAC) and measure changes in the IC50 and Selectivity Index.[10][11]Simple to implement in vitro; NAC is clinically used.May blunt the anticancer effect if ROS is a key killing mechanism in cancer cells.[12]
Dose & Schedule Optimization Using the lowest effective dose or intermittent dosing schedules can minimize exposure to normal tissues while still exerting an effect on more sensitive cancer cells.In vitro: Test lower concentrations for longer durations. In vivo: Compare continuous daily dosing with intermittent schedules (e.g., 3 days on, 4 days off).Directly translatable to clinical use.[7]May not be sufficient for compounds with a very narrow therapeutic window.
Liposomal Encapsulation Encapsulating the compound in lipid-based nanoparticles (liposomes) can alter its biodistribution, reduce uptake by normal tissues, and potentially increase accumulation in tumors via the Enhanced Permeability and Retention (EPR) effect.[][14][15]Formulate the compound within liposomes. Compare the cytotoxicity of the free drug vs. the liposomal formulation on cancer and normal cells.[15][16]Significantly reduces systemic toxicity; well-established technology.[17]Requires expertise in formulation chemistry; manufacturing can be complex.
Structural Modification (Med-Chem) For drug development professionals, modifying the chemical structure can improve selectivity. This could involve altering functional groups to reduce binding to off-target kinases or to improve pharmacokinetic properties.[18]Synthesize new analogs and perform kinase profiling and cytotoxicity screening to identify candidates with an improved Selectivity Index.Can fundamentally solve the selectivity problem.Resource-intensive; requires medicinal chemistry expertise.

Troubleshooting Guide

Problem Encountered Potential Cause(s) Suggested Solution(s)
Inconsistent IC50 values in normal cells across experiments. 1. Compound instability or precipitation in media.2. Variability in cell health or passage number.3. Inconsistent seeding density.1. Prepare fresh stock solutions. Visually inspect for precipitates. Consider using a solubility-enhancing excipient.2. Use cells within a consistent, low passage number range. Monitor cell health prior to plating.3. Ensure uniform cell seeding across all plates and wells.
No significant difference in IC50 between cancer and normal cells (SI ≈ 1). 1. The compound's target is equally vital in both cell types.2. The compound has potent off-target effects on proteins essential for all cells.1. Strategy: Explore co-treatment with a cytoprotective agent like N-acetylcysteine (NAC) to see if a therapeutic window can be created.2. Strategy: Consider liposomal encapsulation to physically restrict the drug's access to normal tissues in vivo.3. Advanced: Perform kinase profiling to identify off-targets and guide medicinal chemistry efforts to design more selective inhibitors.[19]
The protective agent (e.g., NAC) is reducing the anti-cancer efficacy. The mechanism of action in cancer cells is highly dependent on the pathway being blocked by the protective agent (e.g., oxidative stress).1. Titrate the concentration of the protective agent to find a dose that protects normal cells without completely ablating the anti-cancer effect.2. Explore alternative protective strategies like liposomal delivery, which relies on a physical mechanism rather than a biochemical one.

Key Experimental Protocols

Protocol 1: Determining IC50 and Selectivity Index (SI)

This protocol uses a standard MTT assay to measure cell viability.[20]

  • Cell Plating: Seed both cancer and non-cancerous cells in separate 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well). Allow cells to adhere overnight.

  • Compound Preparation: Prepare a 2x concentrated serial dilution of your compound in culture medium. Also prepare a vehicle control (e.g., DMSO in medium).

  • Treatment: Remove the old medium from the cells and add 100 µL of the 2x compound dilutions to the appropriate wells. Incubate for the desired time (e.g., 48 or 72 hours).

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Readout: Measure the absorbance at 570 nm using a plate reader.

  • Analysis: Normalize the data to the vehicle control. Plot the normalized values against the log of the compound concentration and use non-linear regression to calculate the IC50 for each cell line. Calculate the SI as described in FAQ Q2.

Protocol 2: Evaluating Cytotoxicity Mitigation with N-Acetylcysteine (NAC)

This protocol assesses if an antioxidant can create a therapeutic window.

  • Experimental Setup: Use the same 96-well plate setup as in Protocol 1 for both cancer and normal cells.

  • Co-treatment: Prepare serial dilutions of your compound as before. For each concentration of your compound, prepare two conditions: one with the compound alone and one with the compound plus a fixed concentration of NAC (e.g., 1-5 mM).[11] Include controls for "vehicle only" and "NAC only".

  • Execution: Add the treatment media to the cells and follow steps 3-7 from Protocol 1.

  • Analysis: Calculate the IC50 of your compound in the presence and absence of NAC for both cell lines. Compare the Selectivity Index for both conditions. An increase in SI with NAC co-treatment suggests that oxidative stress is a key mediator of toxicity in normal cells.

Visualization of Key Workflows and Concepts

Diagram 1: Troubleshooting Workflow for High Cytotoxicity

This diagram outlines the decision-making process when initial experiments show poor selectivity.

G start Start: High Cytotoxicity Observed in Normal Cells validate Step 1: Validate Finding - Confirm Solubility - Full Dose-Response Curve - Calculate Selectivity Index (SI) start->validate is_si_low Is SI < 5? validate->is_si_low si_ok SI ≥ 5 Proceed with Dose Optimization Studies is_si_low->si_ok No mitigate Step 2: Explore Mitigation Strategies is_si_low->mitigate Yes nac_exp Strategy A: Co-treatment with NAC mitigate->nac_exp lipo_exp Strategy B: Liposomal Formulation mitigate->lipo_exp eval_nac Evaluate Change in SI nac_exp->eval_nac eval_lipo Evaluate Change in SI lipo_exp->eval_lipo nac_success Success: SI Improved (Mechanism likely ROS-mediated) eval_nac->nac_success SI Increases nac_fail No Improvement: Explore other strategies eval_nac->nac_fail SI Unchanged lipo_success Success: SI Improved (Delivery-based protection) eval_lipo->lipo_success SI Increases lipo_fail No Improvement: Consider Structural Modification eval_lipo->lipo_fail SI Unchanged

Caption: Decision workflow for addressing low selectivity.

Diagram 2: Hypothesized Mechanism of NAC Protection

This diagram illustrates how a kinase inhibitor might induce cell death and how NAC could intervene.

G inhibitor Pyrido[2,3-d]pyrimidine Inhibitor kinase Kinase Target (e.g., EGFR) inhibitor->kinase Inhibits mito Mitochondrial Dysfunction kinase->mito Leads to ros Increased ROS (Oxidative Stress) mito->ros apoptosis Apoptosis in Normal Cell ros->apoptosis neutralize ROS Neutralized ros->neutralize nac N-Acetylcysteine (NAC) gsh Increased Glutathione (GSH) nac->gsh Precursor to nac->neutralize Scavenges gsh->neutralize Scavenges survival Cell Survival neutralize->survival

Caption: How NAC may protect cells from ROS-induced cytotoxicity.

References

  • Innovative Amino-Functionalization of Pyrido[2,3-d]pyrimidine Scaffolds for Broad Therapeutic Applications Supported by Comput
  • Synthesis and Cytotoxicity of 4-Amino-5-oxopyrido[2,3-d]pyrimidine Nucleosides. (2000).
  • How to Overcome Drug Delivery Barriers with Liposome Encapsulation Strategies?.
  • Novel Pyrido[2,3-d]Pyrimidine Derivatives: Synthesis, In Silico and Cytotoxic Evaluation and Identification of a Potential Anticancer Agent. (2026). Taylor & Francis.
  • Novel Pyrido[2,3-d]Pyrimidine Derivatives: Synthesis, In Silico and Cytotoxic Evaluation and Identification of a Potential Anticancer Agent. (2026). Figshare.
  • Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. (2024). PMC.
  • One Step Encapsulation of Small Molecule Drugs in Liposomes via Electrospray-Remote Loading. (2018). PMC.
  • Liposome Encapsulated Small Molecule Development Service.
  • Liposomal encapsulation of cholecalciferol mitigates in vivo toxicity and delays tumor growth. (2025). bioRxiv.
  • Effect of N-Acetylcysteine on Cisplatin Toxicity: A Review of the Liter
  • Direct Interaction between N-Acetylcysteine and Cytotoxic Electrophile—An Overlooked In Vitro Mechanism of Protection. (2022). MDPI.
  • Protective Role of N-Acetylcysteine on the Cytotoxic Effect of Paclitaxel in MCF7 Breast Cancer Cell Line.
  • Encapsulation of Vincristine in Liposomes Reduces its Toxicity and Improves its Anti-Tumor Efficacy. (1995). Journal of Liposome Research.
  • Cytotoxicity Assays: Essential Tools for Assessing Drug Toxicity and Cellular Health. (2024).
  • Minimizing the off-target reactivity of covalent kinase inhibitors by modification of the Michael acceptor reactive group.
  • Step-by-Step Guide to Kinase Inhibitor Development. (2024). Reaction Biology.
  • Maximizing the Benefits of Off-Target Kinase Inhibitor Activity. (2013). AACR Journals.
  • Strategy toward Kinase-Selective Drug Discovery. (2023).
  • Managing common toxicities with new tyrosine kinase inhibitors. (2015). Cancer World Archive.
  • Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Deriv
  • Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. (2023). PMC.

Sources

Technical Support Center: Pyrido[3,4-d]pyrimidine Inhibitor Metabolism

Author: BenchChem Technical Support Team. Date: February 2026

This guide is intended for researchers, medicinal chemists, and drug development professionals working with pyrido[3,4-d]pyrimidine-based inhibitors. This scaffold is a cornerstone in the development of various targeted therapies, particularly kinase inhibitors.[1][] However, a recurring challenge in advancing these promising compounds is their inherent metabolic instability, often leading to rapid clearance and suboptimal pharmacokinetic profiles.[3]

This technical support center provides a structured approach to diagnosing, troubleshooting, and resolving common metabolic liabilities associated with this chemical class. Through a combination of frequently asked questions, detailed troubleshooting guides, and validated experimental protocols, we aim to empower you to rationally design and synthesize more stable and effective drug candidates.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level, foundational questions regarding the metabolic instability of pyrido[3,4-d]pyrimidines.

Q1: Why are pyrido[3,4-d]pyrimidine scaffolds often metabolically unstable?

The pyrido[3,4-d]pyrimidine core, being a nitrogen-containing heterocyclic system, possesses multiple sites susceptible to metabolism.[4] The primary drivers of instability are Phase I oxidative reactions catalyzed by Cytochrome P450 (CYP) enzymes, which are abundant in the liver.[5] These enzymes often target electron-rich regions of the molecule or sterically accessible C-H bonds for hydroxylation, dealkylation, or oxidation.[6][7] The specific positions on the fused ring system and its substituents that are most vulnerable can vary depending on the overall molecular structure and electronics.[8]

Q2: What are the most common metabolic pathways observed for this class of compounds?

For pyrido[3,4-d]pyrimidines, the most frequently observed metabolic transformations include:

  • Aromatic Hydroxylation: Addition of a hydroxyl (-OH) group to aromatic rings, often on the aniline portion of the molecule.[3]

  • N- and O-dealkylation: Removal of alkyl groups attached to nitrogen or oxygen atoms (e.g., methoxy or ethoxy groups), which can sometimes lead to the formation of reactive intermediates.[1]

  • Oxidation of the Pyridine Ring: Direct oxidation of the pyridopyrimidine core itself can occur.

  • Oxidation of Aliphatic Substituents: Alkyl chains or other non-aromatic groups attached to the core are common sites for hydroxylation.[8]

Q3: What is a "metabolic hot-spot" and how do I find it?

A metabolic hot-spot is a specific atom or functional group within a molecule that is preferentially metabolized, leading to rapid clearance.[9] Identifying these hot-spots is the critical first step in addressing instability. The most direct method is a Metabolite Identification (MetID) study . This involves incubating your compound with a metabolically active system (like human liver microsomes) and analyzing the resulting mixture using high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the structures of the metabolites formed. The position of modification on the parent structure reveals the hot-spot.

Q4: What are the primary medicinal chemistry strategies to improve the metabolic stability of these inhibitors?

Once a metabolic hot-spot is identified, several strategies can be employed:

  • Blocking the Site of Metabolism: Introducing a sterically hindering group (e.g., a methyl group) near the hot-spot can prevent the CYP enzyme from accessing it.[3][10] Alternatively, replacing a hydrogen at the hot-spot with a group that is resistant to oxidation, such as fluorine, can be effective.[11]

  • Deuteration: Replacing a metabolically labile C-H bond with a stronger C-deuterium (C-D) bond can slow the rate of CYP-mediated bond cleavage.[12] This is known as the Deuterium Kinetic Isotope Effect (KIE) and can significantly increase the compound's half-life without altering its pharmacology.[13][14]

  • Electronic Modification: Altering the electronic properties of the molecule can make the hot-spot less susceptible to oxidation. For example, introducing electron-withdrawing groups can decrease the electron density of an aromatic ring, making it less favorable for oxidative attack.

  • Scaffold Hopping or Ring Modification: In cases of core instability, modifying the heterocyclic system itself, for instance by adding another nitrogen atom, can sometimes improve stability.[11]

Part 2: Troubleshooting Guide

This section provides a problem-oriented approach to common experimental issues.

Problem 1: My pyrido[3,4-d]pyrimidine shows high clearance in a Human Liver Microsome (HLM) assay, but I don't know where it's being metabolized.

This is the most common starting point. A high clearance value from an HLM assay confirms metabolic instability but provides no information on the "where" or "how."[15]

Troubleshooting Workflow: Identifying Metabolic Hot-Spots

G cluster_0 Phase 1: Confirmation & Identification cluster_1 Phase 2: Data Interpretation cluster_2 Phase 3: Actionable Strategy A High Clearance in HLM Assay (t1/2 < 15 min) B Perform Metabolite ID (MetID) Study (LC-MS/MS with HLM incubate) A->B Instability Confirmed C Analyze MS/MS Fragmentation Compare with Parent Compound B->C D Metabolite Structure(s) Identified? C->D E Single Major Metabolite (+16 Da, +14 Da, etc.) D->E Yes F Multiple Metabolites (No single dominant species) D->F Yes, Multiple G No Metabolites Detected (Parent compound disappears) D->G No H Clear 'Hot-Spot' Identified. Proceed with targeted modification: - Deuteration - Steric hindrance - F substitution E->H I Indicates multiple labile sites. Consider global strategies: - Lower LogP - Introduce EWGs - Re-evaluate scaffold F->I J Possible reactive metabolite formation or non-CYP pathway. Consider trapping experiments (e.g., with GSH) or hepatocyte assays. G->J

Caption: Troubleshooting workflow for identifying metabolic hot-spots.

Step-by-Step Guidance:

  • Action: Perform a metabolite identification study as outlined in the workflow. The goal is to find the mass shift from your parent compound. A "+16 Da" shift is a hallmark of mono-oxidation (e.g., hydroxylation).

  • Interpretation (Single Metabolite): If you identify one predominant metabolite, you have found your primary hot-spot. The location of the mass addition points directly to the site for chemical modification.

  • Interpretation (Multiple Metabolites): If multiple metabolites are formed with no single species dominating, it suggests the molecule has several liabilities.[3] A "whack-a-mole" approach of blocking one site may just increase metabolism at another. In this case, broader strategies like lowering lipophilicity (LogP) or making electronic modifications to the core may be more successful.

  • Interpretation (No Metabolites): If the parent compound disappears but no stable metabolites are detected, it could indicate the formation of unstable or reactive metabolites that covalently bind to proteins.[16] This is a significant liability. Consider running the assay in the presence of a trapping agent like glutathione (GSH) to capture and identify these reactive species.

Problem 2: I introduced a fluorine atom to block a suspected metabolic hot-spot, but the compound is still unstable.

This is a common outcome that highlights the complexity of enzyme-substrate interactions.

Possible Causes & Solutions:

  • Metabolism Shifting: Blocking the primary site may have simply "rerouted" metabolism to a secondary, previously less-favored site.[13]

    • Solution: You must perform a new MetID study on the fluorinated analog. Compare the metabolite profile to your original compound to see where the new hot-spot has emerged.

  • Incorrect Hot-Spot Identification: The initial assignment of the hot-spot may have been incorrect.

    • Solution: Re-evaluate the original MetID data. Are there other possible sites of oxidation consistent with the mass shift? Can you synthesize standards to confirm the metabolite structure?

  • Non-CYP Mediated Metabolism: While less common for this scaffold, other enzyme systems could be involved (e.g., Aldehyde Oxidase). Liver microsome assays primarily assess CYP and UGT activity.[5]

    • Solution: Test the stability of your compound in a different matrix, such as cryopreserved human hepatocytes.[15] Hepatocytes contain a broader complement of Phase I and Phase II metabolic enzymes and can provide a more complete picture of cellular metabolism.

Problem 3: My deuterated analog shows no improvement in stability.

The success of deuteration depends entirely on placing the deuterium at the correct position and the mechanism of the metabolic reaction.

Possible Causes & Solutions:

  • Incorrect Placement: The deuterium must be placed at the specific C-H bond that is being cleaved in the rate-determining step of the metabolic reaction.

    • Solution: Confirm the site of metabolism with high certainty via MetID. If oxidation occurs on a methyl group, all three hydrogens should ideally be replaced with deuterium (-CD3) to prevent metabolism at the remaining C-H positions.

  • No Kinetic Isotope Effect: The C-H bond cleavage is not the rate-limiting step of the metabolic process. If the rate of metabolism is limited by another step, such as the initial binding of the compound to the enzyme, then strengthening the C-H bond will have no effect on the overall rate.

    • Solution: This is a more challenging issue. It implies that strategies other than deuteration are required. Revert to site-blocking strategies (steric hindrance) or electronic modifications.

Data Summary: Impact of Mitigation Strategies

The following table illustrates hypothetical but representative data from an HLM stability assay, showing how different medicinal chemistry strategies can impact metabolic stability.

Compound IDModificationSite of ModificationHLM Half-life (t½, min)In Vitro Intrinsic Clearance (CLint, µL/min/mg)
Parent-01 None-886.6
Analog-02 FluorinationAniline C4-position2527.7
Analog-03 DeuterationMethoxy group (-OCD3)4814.4
Analog-04 Steric Block6-Methyl on core> 60< 11.6

Part 3: Key Experimental Protocols

Protocol 1: In Vitro Metabolic Stability Assay using Human Liver Microsomes (HLM)

Objective: To determine the rate of disappearance of a test compound in the presence of HLM, providing a measure of intrinsic clearance (CLint).[17]

Materials:

  • Pooled Human Liver Microsomes (e.g., from a commercial supplier), stored at -80°C.[18]

  • Test compound stock solution (e.g., 10 mM in DMSO).

  • Phosphate Buffer (100 mM, pH 7.4).

  • NADPH regenerating system (or 1 mM NADPH solution), prepared fresh.

  • Positive control compounds (e.g., Midazolam, Dextromethorphan).[18]

  • Acetonitrile (ACN) with an appropriate internal standard (for quenching and analysis).

  • 96-well plates, incubator, centrifuge.

  • LC-MS/MS system.

Procedure:

  • Preparation: Thaw HLM on ice. Prepare working solutions of the test compound and positive controls by diluting stock solutions in phosphate buffer to an intermediate concentration.

  • Incubation Plate Setup:

    • On a 96-well plate, add phosphate buffer.

    • Add the diluted HLM to achieve a final protein concentration of 0.5 mg/mL.[19]

    • Add the test compound to achieve a final concentration of 1 µM.[18]

    • Include "minus-cofactor" control wells (add buffer instead of NADPH) to check for non-NADPH dependent degradation.

  • Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes to equilibrate the temperature.

  • Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH solution to all wells (except the minus-cofactor controls).

  • Time Points: At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), stop the reaction in designated wells by adding 2-3 volumes of ice-cold ACN containing the internal standard.[17][18] The 0-minute sample is quenched immediately after adding the compound but before adding NADPH.

  • Sample Processing: Once all time points are collected, centrifuge the plate to pellet the precipitated protein.

  • Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS. Quantify the peak area of the parent compound relative to the internal standard at each time point.

Data Analysis:

  • Plot the natural logarithm (ln) of the percentage of the parent compound remaining versus time.

  • The slope of the linear regression line of this plot is the elimination rate constant (k).

  • Calculate the half-life (t½) using the formula: t½ = 0.693 / k

  • Calculate intrinsic clearance (CLint) using the formula: CLint (µL/min/mg) = (0.693 / t½) * (incubation volume / mg of microsomal protein)

Common Metabolic Pathways Diagram

G cluster_CYP450 CYP450-Mediated Oxidation Parent Pyrido[3,4-d]pyrimidine (Parent Compound) M1 Aromatic Hydroxylation (+16 Da) Parent->M1 M2 N-Dealkylation (e.g., -14 Da for -CH3) Parent->M2 M3 O-Dealkylation (e.g., -14 Da for -OCH3) Parent->M3 M4 Aliphatic Hydroxylation (+16 Da) Parent->M4

Caption: Common CYP450-mediated metabolic pathways for inhibitors.

References

  • Juniper Publishers. (2017, March 27). Deuteration as a Tool for Optimization of Metabolic Stability and Toxicity of Drugs. [Link]

  • Unibest Industrial Co., Ltd. (2024, July 31). 5 Benefits of Deuteration in Drug Discovery. [Link]

  • Hypha Discovery. Improving metabolic stability using deuterium. [Link]

  • Deuteration as a Tool for Optimization of Metabolic Stability and Toxicity of Drugs. (2025, August 7). ResearchGate. [Link]

  • Mercell. Metabolic stability in liver microsomes. [Link]

  • Chessari, G., et al. (2020). Introduction of a Methyl Group Curbs Metabolism of Pyrido[3,4-d]pyrimidine Monopolar Spindle 1 (MPS1) Inhibitors and Enables the Discovery of the Phase 1 Clinical Candidate. Journal of Medicinal Chemistry. [Link]

  • Hypha Discovery Blogs. (2023, March 1). Metabolism of five membered nitrogen containing heterocycles. [Link]

  • Evotec. Microsomal Stability. Cyprotex ADME-Tox Solutions. [Link]

  • Nuvisan. Advanced in vitro metabolic stability assays for drug discovery. [Link]

  • In vitro drug metabolism: for the selection of your lead compounds. [Link]

  • The Royal Society of Chemistry. (2021, August 27). Strategies to Mitigate CYP450 Inhibition. In The Medicinal Chemist's Guide to Solving ADMET Challenges. [Link]

  • Journal of Medicinal Chemistry. (2016, April 7). Rapid Discovery of Pyrido[3,4-d]pyrimidine Inhibitors of Monopolar Spindle Kinase 1 (MPS1) Using a Structure-Based Hybridization Approach. [Link]

  • The Royal Society of Chemistry. (2021, May 21). CHAPTER 9: Nitrogen Heterocycles. [Link]

  • Metabolism and pharmacokinetic optimization strategies in drug discovery. (2016, October 1). [Link]

  • TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW. (n.d.). NCBI. [Link]

  • PubMed. (2013, October 15). Biopharmaceutical profiling of a pyrido[4,3-d] pyrimidine compound library. [Link]

  • ResearchGate. Common Problems and Potential Solutions for Troubleshooting Drug-Response Measurements. [Link]

  • Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review. (n.d.). NCBI. [Link]

  • KEGG. Nitrogen metabolism - Reference pathway. [Link]

  • MDPI. (2020, September 4). Mechanisms of CYP450 Inhibition: Understanding Drug-Drug Interactions Due to Mechanism-Based Inhibition in Clinical Practice. [Link]

  • Mechanism-based inactivation of CYP450 enzymes: a case study of lapatinib. (2015, February 2). NCBI. [Link]

  • Biomolecules & Therapeutics. (2021, September 3). Inhibition of Cytochrome P450 Enzymes by Drugs—Molecular Basis and Practical Applications. [Link]

  • Journal of Medicinal Chemistry. Mitigating Heterocycle Metabolism in Drug Discovery. [Link]

  • Drug Discovery News. Navigating new regulatory guidelines for drug metabolism studies. [Link]

  • Aurigene Pharmaceutical Services. (2024, May 28). Troubleshooting and Performance Improvement for HPLC. [Link]

  • WikiLectures. (2024, January 15). Disorders of pyrimidine metabolism. [Link]

  • AccessPediatrics. Disorders of Purine and Pyrimidine Metabolism. [Link]

Sources

Validation & Comparative

Strategic Validation: Confirming the Binding Mode of 2-(Methylthio)pyrido[2,3-d]pyrimidin-4(3H)-one

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the strategic validation of the binding mode for 2-(Methylthio)pyrido[2,3-d]pyrimidin-4(3H)-one . This scaffold is a "privileged structure" in medicinal chemistry, serving as a core pharmacophore for inhibitors of p38 MAP Kinase , DHFR (Dihydrofolate Reductase) , and EGFR .[1]

This guide treats the compound as a chemical probe/hit and details the rigorous process required to confirm its binding mechanism, distinguishing between ATP-competitive hinge binding (kinases) and folate-pocket occupancy (DHFR).[1]

Executive Summary

The this compound scaffold presents a unique challenge in structural biology due to its dual-potential binding nature.[1][2] In kinase targets (e.g., p38


, EGFR), it typically acts as a Type I ATP-competitive inhibitor , anchoring to the hinge region via the N1/N3/O4 motif.[1] In metabolic enzymes (e.g., DHFR), it mimics the pteridine ring of folate.

Confirming the binding mode requires a transition from inferential data (docking/SAR) to definitive structural evidence (X-ray/NMR).[1] This guide compares these methodologies and provides a validated workflow for structural confirmation.

Part 1: Comparative Analysis of Binding Validation Methods

The following table contrasts the primary techniques for confirming small-molecule binding modes, specifically calibrated for rigid heteroaromatic scaffolds like pyrido-pyrimidines.

FeatureX-Ray Crystallography (Gold Standard)Ligand-Observed NMR (STD/WaterLOGSY) Isothermal Titration Calorimetry (ITC) Molecular Dynamics (MD) Simulation
Primary Output 3D atomic coordinates (

resolution)
Epitope mapping (which atoms touch the protein)Thermodynamic signature (

)
Predicted trajectory & stability
Certainty Level Definitive High (for contact points)Moderate (infers mode via thermodynamics)Low (Hypothetical without exp.[1] data)
Suitability for 2-MeS Excellent. Can resolve the orientation of the flexible S-Me group.Good. Can detect if the hydrophobic Me-group is buried.[1]Poor for structural detail; Good for stoichiometry.[1]Useful to predict S-Me group rotation.[1]
Throughput Low (requires diffraction-quality crystals)MediumLowHigh
Resource Cost High (Synchrotron/Cryo)Medium (600+ MHz NMR)Low (Protein consumption)Low (Compute time)

Part 2: The Validation Protocol

Phase 1: Biophysical Triage (Prerequisite)

Before attempting crystallization, you must prove specific binding to the target (e.g., p38 MAPK) over non-specific aggregation.

  • Thermal Shift Assay (TSA/DSF):

    • Protocol: Incubate

      
       protein with 
      
      
      
      ligand.[1]
    • Success Metric: A

      
       indicates stabilization.[1]
      
    • Note: Pyrido-pyrimidines are rigid; significant stabilization often implies deep pocket binding (hinge or active site).[1]

  • Surface Plasmon Resonance (SPR):

    • Objective: Determine residence time (

      
      ).[1]
      
    • Relevance: ATP-competitive inhibitors (Type I) typically show fast on/off rates.[1] Type II (DFG-out) inhibitors show slow off-rates.[1] This hints at the binding mode before structural work.[1]

Phase 2: Structural Determination (X-Ray Co-Crystallography)

This is the critical path for confirming the orientation of the 2-methylthio moiety.[1]

Target Example: p38 MAP Kinase (p38


).[1]
Mechanism:  ATP-competitive Hinge Binder.[1]

Step-by-Step Workflow:

  • Co-crystallization (Soaking Method):

    • Grow apo-crystals of p38 MAPK using hanging drop vapor diffusion (Condition: 100 mM MES pH 6.0, 20% PEG 4000).

    • Transfer crystals to a drop containing reservoir solution + 2 mM this compound + 5% DMSO.[1]

    • Soak Duration: 2–12 hours.[1] (Note: The 2-MeS group is hydrophobic; ensure DMSO concentration does not dissolve the crystal).[1]

  • Data Collection & Processing:

    • Collect data at 100 K using a synchrotron source (e.g., APS, ESRF) to achieve

      
       resolution.
      
    • Why: You need high resolution to distinguish the electron density of the Sulfur atom (

      
      ) from the Carbon/Nitrogen backbone.[1]
      
  • Density Map Interpretation (The "Proof"):

    • Calculate the

      
       difference map.[1]
      
    • The Hinge Hydrogen Bonds: Look for the characteristic donor-acceptor pair between the pyrido-pyrimidine N1/N3 and the backbone amide/carbonyl of the hinge residue (Met109 in p38).[1]

    • The 2-MeS Orientation:

      • Scenario A (Solvent Exposed): The S-Me points toward the solvent front.[1] Density will be weaker/disordered.[1]

      • Scenario B (Gatekeeper Interaction): The S-Me packs against the "Gatekeeper" residue (Thr106).[1] This confirms a specific hydrophobic selectivity filter.[1]

Phase 3: Orthogonal Validation (NMR)

If crystallization fails, use Saturation Transfer Difference (STD) NMR .

  • Setup: Mix

    
     Target Protein with 
    
    
    
    Ligand in
    
    
    buffer.
  • Experiment: Irradiate protein resonances (on-resonance) and subtract from a reference spectrum (off-resonance).

  • Analysis:

    • Signals from the ligand protons that receive magnetization transfer are in close contact (

      
      ) with the protein.[1]
      
    • Key Indicator: If the methyl protons of the 2-methylthio group show a strong STD effect, the group is buried in a hydrophobic pocket.[1] If the signal is weak, it is solvent-exposed.[1]

Part 3: Visualization of the Binding Pathway[1]

The following diagram illustrates the decision logic for confirming the binding mode, distinguishing between the two primary biological targets for this scaffold.

BindingModeValidation Start Compound: this compound TargetID Target Identification Start->TargetID Kinase Kinase (e.g., p38, EGFR) TargetID->Kinase Signal Transduction Metabolic Metabolic Enzyme (e.g., DHFR) TargetID->Metabolic DNA Synthesis Biophysics Phase 1: Biophysical Triage (TSA / SPR) Kinase->Biophysics Metabolic->Biophysics XRay Phase 2: X-Ray Crystallography (Gold Standard) Biophysics->XRay High Affinity NMR Alternative: STD-NMR (If crystals fail) Biophysics->NMR Low Solubility/No Crystals HingeMode Binding Mode A: ATP-Competitive (Hinge) N1/N3 H-bonds XRay->HingeMode Electron Density Map FolateMode Binding Mode B: Folate Pocket Mimic Stacking Interactions XRay->FolateMode Electron Density Map NMR->HingeMode Epitope Mapping NMR->FolateMode Epitope Mapping Validation CONFIRMED BINDING MODE HingeMode->Validation FolateMode->Validation

Figure 1: Decision matrix for validating the binding mode of pyrido-pyrimidine scaffolds against kinase vs. metabolic targets.

Part 4: Technical Nuances & Troubleshooting

The "2-Methylthio" Problem

The 2-methylthio group is chemically reactive (oxidizable to sulfoxide/sulfone) and a potential metabolic liability.[1][2]

  • Experimental Risk: During long crystallization soaks, the sulfur can oxidize.[1]

  • Control: Always run LC-MS on the crystallization drop mother liquor after the experiment to confirm the ligand is still in the sulfide oxidation state.[1]

  • Structural Artifacts: If the electron density for the methyl group is missing, the thioether bond may have rotated, or the methyl group is highly mobile (high B-factor).[1]

Reference Standards

To validate your experimental setup, run a parallel control with a known binder for your target:

  • For p38 MAPK: Use SB203580 (a classic pyridinyl-imidazole inhibitor).[1]

  • For DHFR: Use Methotrexate or Piritrexim .[1]

References

  • Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d]pyrimidine Derivatives. Source: MDPI (Pharmaceuticals), 2022. Relevance: Establishes the scaffold as a p38 MAPK and DHFR inhibitor.[1] URL:[Link][1]

  • Anticancer evaluation and molecular modeling of multi-targeted kinase inhibitors based pyrido[2,3-d]pyrimidine scaffold. Source: Journal of Enzyme Inhibition and Medicinal Chemistry, 2018.[1] Relevance: Details docking and binding mode analysis for EGFR/Kinase targets. URL:[Link]

  • Discovery of substituted 3H-pyrido[2,3-d]pyrimidin-4-ones as potent, biased, and orally bioavailable sst2 agonist. Source: Bioorganic & Medicinal Chemistry Letters, 2020.[1][3][4][5] Relevance: Demonstrates the structural versatility of the 4-one core.[1] URL:[Link]

  • Structure-Based Design of p38 MAPK Inhibitors. Source: Current Topics in Medicinal Chemistry. Relevance: Defines the canonical "Hinge Binding" mode (Met109) for this chemical class.[1] URL:[Link]

Sources

Benchmarking the anti-proliferative activity of 2-(Methylthio)pyrido[2,3-d]pyrimidin-4(3H)-one

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Evaluating 2-(Methylthio)pyrido[2,3-d]pyrimidin-4(3H)-one and its Analogs against Standard Oncology Benchmarks

Introduction: The Therapeutic Promise of the Pyrido[2,3-d]pyrimidine Scaffold

The pyrido[2,3-d]pyrimidine core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous compounds with a wide spectrum of biological activities, including potent anti-proliferative and anticancer properties.[1] This structural motif is of significant interest to researchers in oncology due to its ability to inhibit various protein kinases that are critical for cancer cell proliferation and survival.[1][2] Notable examples of drugs containing a related core structure include the FDA-approved CDK4/6 inhibitor Palbociclib, used in the treatment of breast cancer.[2] The diverse therapeutic potential of this class of compounds stems from their ability to target key enzymes involved in cancer progression, such as tyrosine kinases, cyclin-dependent kinases (CDKs), and phosphatidylinositol-3-kinases (PI3K).[1]

This guide provides a comprehensive framework for benchmarking the anti-proliferative activity of this compound. Due to the limited publicly available anti-proliferative data for this specific parent compound, we will utilize a closely related and well-characterized derivative, 7-(4-chlorophenyl)-2-(3-methyl-5-oxo-2,3-dihydro-1H-pyrazol-1-yl)-5-(p-tolyl)pyrido[2,3-d]pyrimidin-4(3H)-one (henceforth referred to as Pyrido-Compound X), as a representative molecule for our comparative analysis. This compound has demonstrated significant cytotoxic effects against multiple cancer cell lines and will serve as our primary compound of interest for the experimental protocols and data comparison outlined herein.

Our objective is to provide a robust, scientifically-grounded methodology for researchers to evaluate the anti-proliferative efficacy of novel pyrido[2,3-d]pyrimidine derivatives against established standard-of-care oncology drugs. We will detail the experimental design, provide step-by-step protocols for cell-based assays, and present a comparative analysis of Pyrido-Compound X against Doxorubicin, Erlotinib, and Palbociclib across a panel of relevant human cancer cell lines.

Rationale for Experimental Design: A Multi-faceted Approach to Benchmarking

A thorough evaluation of a novel anti-proliferative agent requires a multi-pronged approach that considers the compound's intrinsic potency, its selectivity across different cancer types, and its performance relative to existing therapies. The experimental design detailed in this guide is built on the following pillars:

  • Selection of a Relevant Cancer Cell Line Panel: The choice of cell lines is critical for obtaining clinically relevant data. We have selected a panel of four human cancer cell lines representing diverse and prevalent cancer types:

    • A549 (Lung Carcinoma): A widely used model for non-small cell lung cancer.

    • PC-3 (Prostate Cancer): A common model for androgen-independent prostate cancer.

    • HCT-116 (Colorectal Carcinoma): A well-characterized colon cancer cell line.

    • MCF-7 (Breast Adenocarcinoma): An estrogen receptor-positive breast cancer cell line.

  • Inclusion of Standard-of-Care Benchmarks: To contextualize the anti-proliferative activity of Pyrido-Compound X, it is essential to compare it against clinically relevant drugs. We have chosen three benchmark compounds with distinct mechanisms of action:

    • Doxorubicin: A topoisomerase II inhibitor and a widely used chemotherapeutic agent with broad-spectrum activity.

    • Erlotinib: An EGFR tyrosine kinase inhibitor, representing targeted therapy.

    • Palbociclib: A CDK4/6 inhibitor, representing a newer class of targeted therapies.

  • Standardized Cell Viability Assay: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely accepted colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation. Its reliability and high-throughput compatibility make it an ideal choice for this type of screening.

The following diagram illustrates the overall experimental workflow:

experimental_workflow cluster_preparation Preparation cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture Cell Line Culture (A549, PC-3, HCT-116, MCF-7) cell_seeding Cell Seeding (96-well plates) cell_culture->cell_seeding compound_prep Compound Preparation (Pyrido-Compound X & Benchmarks) treatment Compound Treatment (Dose-response) compound_prep->treatment cell_seeding->treatment mtt_incubation MTT Reagent Incubation treatment->mtt_incubation solubilization Formazan Solubilization mtt_incubation->solubilization absorbance Absorbance Reading (570 nm) solubilization->absorbance ic50 IC50 Calculation absorbance->ic50 comparison Comparative Analysis ic50->comparison

Caption: Experimental workflow for the anti-proliferative activity assessment.

Detailed Experimental Protocols

The following protocols are designed to be self-validating, with clear steps and explanations to ensure reproducibility and accuracy.

Materials and Reagents
  • Cell Lines: A549 (ATCC® CCL-185™), PC-3 (ATCC® CRL-1435™), HCT-116 (ATCC® CCL-247™), MCF-7 (ATCC® HTB-22™)

  • Culture Media: RPMI-1640 for A549 and PC-3, McCoy's 5A for HCT-116, Eagle's Minimum Essential Medium for MCF-7. All media supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Compounds: Pyrido-Compound X, Doxorubicin hydrochloride, Erlotinib hydrochloride, Palbociclib.

  • Reagents: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), Dimethyl sulfoxide (DMSO), Phosphate-buffered saline (PBS), Trypsin-EDTA.

  • Equipment: 96-well flat-bottom plates, multichannel pipette, incubator (37°C, 5% CO2), microplate reader.

Step-by-Step MTT Assay Protocol
  • Cell Seeding:

    • Harvest exponentially growing cells using Trypsin-EDTA and perform a cell count.

    • Seed the cells in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plates for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare stock solutions of all test compounds in DMSO.

    • Perform serial dilutions of the stock solutions in the appropriate culture medium to achieve a range of final concentrations. The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent-induced cytotoxicity.

    • After the 24-hour incubation, carefully remove the medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds. Include vehicle control (medium with DMSO) and untreated control (medium only) wells.

  • Incubation:

    • Incubate the plates for 48-72 hours at 37°C and 5% CO2. The incubation time should be consistent across all experiments for a given cell line.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT in PBS.

    • Add 10 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells will metabolize the MTT into purple formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT from each well.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plates on an orbital shaker for 10-15 minutes to ensure complete solubilization.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank wells (medium only) from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the logarithm of the compound concentration and determine the half-maximal inhibitory concentration (IC50) using non-linear regression analysis.

Comparative Performance Analysis

The following tables summarize the expected anti-proliferative activities (IC50 values) of Pyrido-Compound X and the benchmark drugs against the selected cancer cell lines. The data for Pyrido-Compound X is based on published results for this specific analog.

Table 1: Anti-proliferative Activity (IC50, µM) of Pyrido-Compound X and Benchmark Drugs

CompoundA549 (Lung)PC-3 (Prostate)HCT-116 (Colon)MCF-7 (Breast)
Pyrido-Compound X ~15-206.6 7.0 ~10-15
Doxorubicin > 20~1-5~0.1-0.50.6
Erlotinib ~5-10~10-15> 20> 20
Palbociclib > 10> 10> 10~0.1-0.5

Note: The IC50 values are approximate and can vary depending on the specific experimental conditions. The values for Pyrido-Compound X are from a specific published study and are highlighted in bold for the cell lines where it showed the most potent activity.[3]

Discussion and Mechanistic Insights

The comparative data reveals distinct patterns of anti-proliferative activity for each compound, reflecting their different mechanisms of action.

  • Pyrido-Compound X demonstrates potent activity against prostate (PC-3) and colon (HCT-116) cancer cell lines.[3] The pyrido[2,3-d]pyrimidine scaffold is known to be a versatile kinase inhibitor.[1][4] Many derivatives have shown inhibitory activity against Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinases (CDKs), which are crucial for the proliferation of many cancer types, including prostate and colon cancer.[4] The specific substitutions on Pyrido-Compound X likely enhance its binding affinity and selectivity for key kinases driving the growth of these particular cancer cells.

  • Doxorubicin exhibits broad-spectrum cytotoxicity, with particularly high potency against the MCF-7 breast cancer cell line. As a topoisomerase II inhibitor, it intercalates into DNA, leading to DNA damage and apoptosis in rapidly dividing cells.

  • Erlotinib shows selective activity against the A549 lung cancer cell line, which is consistent with its mechanism as an EGFR inhibitor. A549 cells are known to express EGFR, making them susceptible to EGFR-targeted therapies.

  • Palbociclib is most effective against the MCF-7 breast cancer cell line, which is an estrogen receptor-positive (ER+) cell line. Palbociclib's mechanism of action involves the inhibition of CDK4 and CDK6, which are key regulators of the cell cycle and are often dysregulated in ER+ breast cancer.

The following diagram illustrates the potential signaling pathways targeted by the pyrido[2,3-d]pyrimidine scaffold and the benchmark drugs.

signaling_pathways cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Ras Ras EGFR->Ras PI3K PI3K EGFR->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation CDK4_6 CDK4/6 CDK4_6->Proliferation CyclinD Cyclin D CyclinD->CDK4_6 DNA DNA TopoisomeraseII Topoisomerase II TopoisomeraseII->DNA Erlotinib Erlotinib Erlotinib->EGFR PyridoCompound Pyrido[2,3-d]pyrimidines PyridoCompound->EGFR Potential Targets PyridoCompound->CDK4_6 Potential Targets Palbociclib Palbociclib Palbociclib->CDK4_6 Doxorubicin Doxorubicin Doxorubicin->TopoisomeraseII

Caption: Potential signaling pathways targeted by the compounds.

Conclusion: A Framework for Future Drug Discovery

This guide provides a comprehensive and scientifically rigorous framework for benchmarking the anti-proliferative activity of this compound and its analogs. By employing a relevant panel of cancer cell lines, standard-of-care benchmark drugs, and a validated experimental protocol, researchers can generate robust and comparable data to assess the therapeutic potential of novel compounds based on the promising pyrido[2,3-d]pyrimidine scaffold. The comparative analysis presented here, using a well-characterized derivative as a proxy, highlights the importance of understanding the interplay between chemical structure, mechanism of action, and cancer cell-specific vulnerabilities. This foundational knowledge is crucial for the rational design and development of the next generation of targeted cancer therapies.

References

  • Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. RSC Medicinal Chemistry. [Link]

  • A Rapid One-pot Synthesis of Pyrido[2,3-d]pyrimidine Derivatives Using Brønsted-acidic Ionic Liquid as Catalyst. Bulletin of the Korean Chemical Society. [Link]

  • Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. [Link]

  • Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. MDPI. [Link]

  • Synthesis and anticancer activity of some pyrido[2,3- d]pyrimidine derivatives as apoptosis inducers and cyclin-dependent kinase inhibitors. Future Medicinal Chemistry. [Link]

  • Design, synthesis, and anti-cancer evaluation of new pyrido[2,3-d]pyrimidin-4(3H)-one derivatives as potential EGFRWT and EGFRT790M inhibitors and apoptosis inducers. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • CytoSelect™ MTT Cell Proliferation Assay. Cell Biolabs. [Link]

  • Novel Pyrido[2,3- d ]Pyrimidine Derivatives: Synthesis, In Silico and Cytotoxic Evaluation and Identification of a Potential Anticancer Agent. ResearchGate. [Link]

  • Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. RSC Advances. [Link]

  • Palbociclib (PD-0332991), a potent and selective inhibitor of cyclin-dependent kinase 4/6, demonstrates inhibition of Rb phosphorylation and cell cycle arrest in human tumor cell lines. Molecular Cancer Therapeutics. [Link]

Sources

Safety Operating Guide

Operational Guide: 2-(Methylthio)pyrido[2,3-d]pyrimidin-4(3H)-one Disposal

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 211244-81-4 Molecular Formula: C₈H₇N₃OS Scope: Laboratory-scale disposal and waste management.

Executive Safety Summary & Chemical Logic

As a Senior Application Scientist, I prioritize understanding the reactivity profile of a compound before assigning a waste stream. 2-(Methylthio)pyrido[2,3-d]pyrimidin-4(3H)-one is a fused heterocyclic scaffold containing a thioether (sulfide) linkage.

The Critical Hazard Mechanism: The methylthio group (-SMe) is susceptible to oxidation. While the compound itself is stable under ambient conditions, accidental mixing with strong oxidizers (e.g., nitric acid, hydrogen peroxide, or hypochlorite/bleach) in a central waste carboy can trigger rapid, exothermic oxidation to sulfoxides (S=O) or sulfones (O=S=O).

Operational Mandate:

  • Strict Segregation: Never dispose of this compound in waste containers designated for oxidizing acids.

  • Incineration Requirement: Due to the nitrogen-rich pyridopyrimidine core and the sulfur content, this waste must be directed to high-temperature incineration equipped with scrubbers to manage SOₓ and NOₓ emissions.

Physical & Chemical Profile for Waste Handlers
PropertyDataOperational Implication
Physical State Solid (White/Yellow powder)High dust potential; requires particulate respirator (N95/P100) during transfer.
Solubility DMSO, DMF (High); Water (Low)Do not attempt aqueous dilution for disposal; it will precipitate and clog drains.
Reactivity Thioether moietyINCOMPATIBLE with strong oxidizers (Bleach, HNO₃).
Combustion Releases SO₂, NOₓ, COMust be incinerated in a facility with flue gas desulfurization.
Step-by-Step Disposal Workflows
A. Solid Waste (Pure Compound or Contaminated Solids)
  • Primary Containment: Collect pure solid waste in a sealable high-density polyethylene (HDPE) wide-mouth jar.

  • Contaminated Debris: Place contaminated gloves, weigh boats, and paper towels into a clear, 6-mil polyethylene bag.

  • Double Bagging: Seal the primary bag with tape, then place it inside a second clear bag. This "double barrier" prevents micro-dust release during transport.

  • Labeling: Affix a hazardous waste label. Explicitly write: "Contains Sulfur - Organic Heterocycle."

B. Liquid Waste (Mother Liquors/Reaction Mixtures)
  • Solvent Compatibility: Ensure the carrier solvent (e.g., DMSO, DMF, DCM) is compatible with the waste drum lining.

  • Segregation: Pour into the "Non-Halogenated Organic" stream (unless dissolved in DCM/Chloroform).

    • Note: If the solution contains oxidizers (e.g., from a reaction workup), quench the oxidizer completely before adding to the waste stream to prevent the thioether oxidation exotherm described in Section 1.

Decision Logic & Workflow Diagram

The following diagram illustrates the self-validating decision tree for disposing of this compound.

DisposalWorkflow Start Waste Generation: This compound StateCheck Determine Physical State Start->StateCheck Solid Solid Waste (Powder, Gloves, Paper) StateCheck->Solid Solid Liquid Liquid Solution (DMSO, DMF, etc.) StateCheck->Liquid Liquid Bagging Double Bag in 6-mil Polyethylene Solid->Bagging SolidLabel Label: 'Toxic Solid - Organic Sulfur' Bagging->SolidLabel Storage Satellite Accumulation Area (Secondary Containment) SolidLabel->Storage OxidizerCheck Contains Oxidizers? (H2O2, Bleach, HNO3) Liquid->OxidizerCheck Quench CRITICAL: Quench Oxidizer Verify Peroxide < 10 ppm OxidizerCheck->Quench Yes SolventCheck Halogenated Solvent? OxidizerCheck->SolventCheck No Quench->SolventCheck NonHalo Stream A: Non-Halogenated Organic Waste SolventCheck->NonHalo No (DMSO/DMF) Halo Stream B: Halogenated Organic Waste SolventCheck->Halo Yes (DCM) NonHalo->Storage Halo->Storage Final Final Disposal: High-Temp Incineration (w/ Scrubber) Storage->Final

Caption: Operational logic flow ensuring segregation from oxidizers and correct stream selection.

Regulatory & Waste Classification

While specific waste codes vary by jurisdiction (RCRA in US, EWC in EU), the following classifications generally apply to this intermediate:

  • US EPA (RCRA):

    • Likely Not Listed (P or U list) specifically.

    • Must be characterized by the generator. If the waste exhibits toxicity (via TCLP) or ignitability (due to solvent), apply codes D001 (Ignitable) or D003 (Reactive - only if mixed with oxidizers).

    • Best Practice: Classify as "Non-Regulated Hazardous Waste - Solid, Toxic" if pure, to ensure incineration.

  • European Waste Code (EWC):

    • 07 05 13 * (Solid wastes containing hazardous substances from the manufacture of pharmaceuticals).

    • 16 05 06 * (Laboratory chemicals consisting of or containing hazardous substances).

Emergency Spill Procedures

If a spill occurs outside of a containment hood:

  • Evacuate & Ventilate: The dust is a respiratory irritant. Clear the immediate area.

  • PPE Upgrade: Don double nitrile gloves, safety goggles, and an N95 or P100 respirator .

  • Dry Cleanup: Do NOT spray water initially (creates a sludge). Gently cover the spill with a solvent-absorbent pad or vermiculite to suppress dust.

  • Sweep: Using a dustpan and brush, sweep the material into a disposal bag.

  • Wash: Clean the surface with a soap/water solution only after the bulk solid is removed.

  • Disposal: Treat all cleanup materials as hazardous solid waste (see Section 3A).

References
  • Chemical Identity & Properties

    • PubChem Compound Summary: this compound. National Center for Biotechnology Information. Link

    • ChemScene SDS Data (CAS 211244-81-4). ChemScene. Link (Note: Isomer verification required for specific synthesis batches).

  • Safety & Handling Standards

    • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Research Council (US) Committee on Prudent Practices in the Laboratory. Washington (DC): National Academies Press (US); 2011. Link

  • Regulatory Framework

    • EPA Hazardous Waste Generators. United States Environmental Protection Agency.[1][2] Link

    • Guidance on the classification and assessment of waste (Technical Guidance WM3). UK Environment Agency. Link

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.